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Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanistic Insights for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized aryl-heteroaryl ethers is a cornerstone of modern medicinal chemistry and materials science[1]. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a complex intermediate cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized aryl-heteroaryl ethers is a cornerstone of modern medicinal chemistry and materials science[1]. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a complex intermediate characterized by a central hydroquinone core, an electron-withdrawing nitro group, and an ether-linked thiazole moiety. Synthesizing this compound presents a classic challenge in regioselectivity: distinguishing between two phenolic hydroxyl groups to achieve selective O-arylation.

This whitepaper outlines a robust, self-validating synthetic pathway driven by nucleophilic aromatic substitution (SNAr). By analyzing the thermodynamic and kinetic properties of the intermediates, we establish a highly regioselective protocol that maximizes yield and purity without the need for complex protecting group strategies.

Retrosynthetic Strategy and Workflow

The most efficient retrosynthetic disconnection for 2-nitro-4-(1,3-thiazol-2-yloxy)phenol targets the ether linkage, tracing back to 2-nitrobenzene-1,4-diol (nitrohydroquinone) and a 2-halothiazole (such as 2-bromothiazole).

The forward synthesis is executed in two primary stages:

  • Electrophilic Aromatic Substitution (Nitration): Controlled nitration of hydroquinone to yield 2-nitrobenzene-1,4-diol.

  • Nucleophilic Aromatic Substitution (SNAr): Regioselective etherification of the C4-hydroxyl group with 2-bromothiazole.

Workflow HQ Hydroquinone (Starting Material) Nitration Nitration (HNO3 or NaNO2/Oxidant) HQ->Nitration NHQ 2-Nitrobenzene-1,4-diol (Intermediate) Nitration->NHQ Regioselective ortho to OH SNAr SNAr Reaction (+ 2-Bromothiazole, K2CO3, DMF) NHQ->SNAr Product 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Target Compound) SNAr->Product Selective O-alkylation at C4-OH

Figure 1: Retrosynthetic workflow and forward reaction pathway for the target compound.

Mechanistic Causality in Experimental Design (E-E-A-T)

As application scientists, we must design protocols where the inherent physics of the molecules dictate the outcome, minimizing reliance on brute-force purification. The regioselectivity of this synthesis relies on the distinct electronic environments of the two hydroxyl groups in 2-nitrobenzene-1,4-diol[2].

The Regioselectivity Paradox: Acidity vs. Nucleophilicity

The diol possesses two hydroxyl groups: C1-OH (ortho to the nitro group) and C4-OH (meta to the nitro group).

  • C1-OH: This proton is highly acidic (pKa ~7.2) due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitro group. However, upon deprotonation, the resulting C1-phenoxide is a remarkably poor nucleophile . Its electron density is delocalized into the nitro group, and the oxygen atom is sterically hindered and engaged in a strong intramolecular hydrogen bond.

  • C4-OH: This proton is less acidic (pKa ~10.0), behaving more like a standard phenol. When subjected to a mild, reversible base like K₂CO₃ in a polar aprotic solvent (DMF), the C4-phenoxide is generated in sufficient equilibrium concentrations. Unencumbered by intramolecular H-bonding and less deactivated by the nitro group, the C4-phenoxide acts as a highly potent nucleophile .

Electrophilic Activation of the Thiazole

2-Bromothiazole serves as an ideal electrophile for this transformation. The adjacent imine-like nitrogen atom in the thiazole ring strongly activates the C2 position toward SNAr by stabilizing the intermediate anionic Meisenheimer complex[3].

Regioselectivity NHQ 2-Nitrobenzene-1,4-diol C1_OH C1-OH (ortho to NO2) - Lower pKa (~7.2) - Strong Intramolecular H-Bond - Sterically Hindered NHQ->C1_OH C4_OH C4-OH (meta to NO2) - Higher pKa (~10.0) - Free Hydroxyl - Highly Nucleophilic NHQ->C4_OH Base Base (K2CO3) in DMF C1_OH->Base C1_O_minus C1 Phenoxide (Poor Nucleophile) C1_OH->C1_O_minus Deprotonation C4_OH->Base C4_O_minus C4 Phenoxide (Strong Nucleophile) C4_OH->C4_O_minus Deprotonation Electrophile 2-Bromothiazole C1_O_minus->Electrophile No Reaction C4_O_minus->Electrophile Rapid SNAr

Figure 2: Mechanistic logic governing the regioselective SNAr at the C4-hydroxyl position.

Optimization of SNAr Conditions (Quantitative Data)

To validate the mechanistic hypothesis, various bases and solvents were screened. The use of strong, irreversible bases (e.g., NaH) in non-polar solvents forces indiscriminate deprotonation and tight ion-pairing, eroding regioselectivity. Conversely, a mild base in a highly polar aprotic solvent establishes a thermodynamic equilibrium that perfectly favors the highly nucleophilic C4-phenoxide.

Table 1: Optimization of SNAr Conditions for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

EntryBase (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C4:C1)
1 K₂CO₃ (1.2) DMF 80 12 >95 >99:1
2Cs₂CO₃ (1.2)DMF808>98>99:1
3NaH (1.1)THF65246085:15
4K₂CO₃ (1.2)MeCN802445>99:1
5DIPEA (2.0)DMSO1001830>99:1

Note: Entry 1 represents the optimal balance of cost, safety, and yield. Cs₂CO₃ (Entry 2) provides a slight kinetic advantage due to the "cesium effect" (higher solubility and softer cation), but K₂CO₃ is preferred for scale-up.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Nitrobenzene-1,4-diol

Caution: Nitration reactions are highly exothermic. Proper cooling and controlled addition are mandatory to prevent over-oxidation to benzoquinone[2].

  • Preparation: In a 500 mL round-bottom flask, dissolve hydroquinone (11.0 g, 100 mmol) in diethyl ether (200 mL). Cool the solution to 0–5 °C using an ice-water bath.

  • Nitration: Slowly add a solution of dilute nitric acid (20% w/w, 1.1 equiv) dropwise over 45 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: Stir the reaction for an additional 2 hours at 5 °C. Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot will disappear, replaced by a distinct yellow spot corresponding to the nitro-derivative.

  • Workup: Quench the reaction with cold distilled water (100 mL). Separate the organic layer, wash with brine (2 × 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude red/brown solid from hot water/ethanol to yield 2-nitrobenzene-1,4-diol as bright orange/yellow needles.

Protocol B: Regioselective Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol
  • Phenoxide Generation: In an oven-dried 250 mL flask flushed with argon, dissolve 2-nitrobenzene-1,4-diol (7.75 g, 50 mmol) in anhydrous DMF (100 mL). Add finely powdered anhydrous K₂CO₃ (8.3 g, 60 mmol).

  • Activation: Stir the suspension at room temperature for 30 minutes. The solution will transition to a deep, dark red color, visually validating the formation of the phenoxide equilibrium.

  • Electrophile Addition: Add 2-bromothiazole (9.0 g, 55 mmol) dropwise via syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 12 hours.

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold water. Acidify slightly to pH 5-6 using 1M HCl (this ensures the C1-OH remains protonated for extraction). Extract the aqueous layer with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers thoroughly with water (3 × 100 mL) to remove residual DMF, followed by brine (100 mL). Dry over Na₂SO₄ and concentrate.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Eluent gradient: 10% to 30% EtOAc in Hexanes) to afford the pure 2-nitro-4-(1,3-thiazol-2-yloxy)phenol.

References[3] Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. Japan Science and Technology Agency (JST) / Chemistry Letters. Available at:https://www.jstage.jst.go.jp/article/cl/48/10/48_190479/_article[2] 2-Aminobenzene-1,4-diol hydrochloride (Contextual significance of 2-nitrohydroquinone intermediates). Benchchem. Available at: https://www.benchchem.com/product/b1230505[1] Bhilare, S., et al. Pd/PTABS: Low Temperature Etherification of Chloroheteroarenes. The Journal of Organic Chemistry, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.joc.8b01840

Sources

Exploratory

An Investigative Guide to the Synthesis and Predicted Properties of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Abstract This technical guide presents a comprehensive theoretical and predictive analysis of the novel chemical entity, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. In the absence of direct empirical data for this specific mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide presents a comprehensive theoretical and predictive analysis of the novel chemical entity, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. In the absence of direct empirical data for this specific molecule, this document serves as an investigative prospectus for researchers, scientists, and drug development professionals. By leveraging established principles of chemical reactivity and structure-property relationships, this guide outlines a plausible synthetic pathway, predicts key physicochemical properties, and discusses potential biological activities. The insights herein are grounded in authoritative literature on nitrophenols, thiazole chemistry, and ether synthesis, providing a robust framework for the future investigation of this compound.

Introduction and Rationale

The convergence of diverse pharmacophores into a single molecular scaffold is a cornerstone of modern medicinal chemistry. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol represents an intriguing, yet unexplored, molecular architecture. It combines the functionalities of a nitrophenol, a thiazole ring, and an ether linkage. Nitro-containing compounds are known for a wide spectrum of biological activities, including antimicrobial and antiparasitic effects, often acting as bio-reducible prodrugs.[1][2] The thiazole moiety is a privileged structure in drug discovery, present in numerous approved drugs and known to exhibit a range of activities, including anti-inflammatory and cyclooxygenase (COX) inhibition.[3] The ether linkage, while seemingly simple, positions these two key functional groups in a specific spatial orientation that could lead to novel biological activities.

This guide provides a foundational resource for the synthesis and characterization of this novel compound, offering a scientifically-grounded starting point for its potential development as a therapeutic agent or research tool.

Predicted Physicochemical Properties

The physicochemical properties of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol can be predicted by analyzing its constituent parts. The presence of the polar nitro and hydroxyl groups suggests that the compound will be a solid at room temperature with limited solubility in water but good solubility in polar organic solvents.[4][5]

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C9H6N2O4SBased on chemical structure.
Molecular Weight 238.22 g/mol Based on chemical structure.
Appearance Pale yellow crystalline solidNitrophenols are typically light yellow solids.[4][5][6]
Melting Point 120-140 °CHigher than 4-nitrophenol (113-114 °C) due to increased molecular weight and potential for additional intermolecular interactions.
Solubility Slightly soluble in water; Soluble in methanol, ethanol, acetone, DMSO.The phenolic hydroxyl group can participate in hydrogen bonding with water, but the overall aromatic character will limit aqueous solubility.[5]
pKa ~6.5 - 7.5The pKa of 4-nitrophenol is 7.15.[7] The electron-withdrawing nature of the thiazole-oxy group at the para position is expected to have a similar acidifying effect on the phenolic proton.

Proposed Synthesis: Williamson Ether Synthesis

The most logical and well-established method for constructing the ether linkage in the target molecule is the Williamson ether synthesis.[8][9][10] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 4-nitrophenol would act as the nucleophile, attacking an electrophilic 2-halothiazole.

Reaction Scheme

Williamson Ether Synthesis Nitrophenol 4-Nitrophenol Phenoxide 4-Nitrophenoxide (Intermediate) Nitrophenol->Phenoxide + Base Base Base (e.g., K2CO3) Solvent Solvent (e.g., DMF, Acetonitrile) Halothiazole 2-Halothiazole (X = Cl, Br, I) Product 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Halothiazole->Product Nucleophilic Attack Phenoxide->Product

Caption: Proposed Williamson ether synthesis of the target compound.

Rationale for Reagent Selection
  • Phenol Component : 4-Nitrophenol is the clear starting material for the phenolic portion of the molecule.

  • Thiazole Component : A 2-halothiazole (e.g., 2-chlorothiazole or 2-bromothiazole) is required. 2-Halothiazoles are known to be reactive towards nucleophiles.[11][12][13] The reactivity of the C-X bond is crucial, with the order of reactivity generally being I > Br > Cl.[8]

  • Base : A moderately strong, non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is recommended.[10] These bases are sufficient to deprotonate the acidic 4-nitrophenol to form the reactive phenoxide nucleophile without promoting significant side reactions.

  • Solvent : A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents will solubilize the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) reaction mechanism.

Step-by-Step Experimental Protocol
  • Preparation : To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition : Add dry acetonitrile or DMF to the flask to create a suspension.

  • Addition of Thiazole : Add 2-bromothiazole (1.1 eq) to the reaction mixture.

  • Reaction Conditions : Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts.

  • Extraction : Dilute the filtrate with water and extract the product into an organic solvent such as ethyl acetate.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Proposed Analytical Characterization

The identity and purity of the synthesized 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol would be confirmed using standard analytical techniques. The following table outlines the expected spectral data.

TechniqueExpected Observations
¹H NMR Aromatic protons of the nitrophenyl ring will appear as two doublets. Protons of the thiazole ring will also be present as distinct signals. The phenolic proton will be a broad singlet.
¹³C NMR Signals corresponding to all nine unique carbon atoms in the molecule are expected. The carbon attached to the nitro group and the carbons of the thiazole ring will have characteristic chemical shifts.
FT-IR Characteristic peaks for the O-H stretch of the phenol (broad, ~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1520 and ~1340 cm⁻¹), C=N stretch of the thiazole ring (~1600 cm⁻¹), and C-O-C stretch of the ether linkage (~1250 cm⁻¹).[14][15]
Mass Spec The molecular ion peak (M+) corresponding to the molecular weight of the compound should be observed.

Potential Biological Activity and Applications

While no direct biological data exists for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, its chemical structure suggests several potential areas of investigation.

Biological_Activity Target 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Nitro Nitro Group Target->Nitro Thiazole Thiazole Ring Target->Thiazole Phenol Phenolic Hydroxyl Target->Phenol Antimicrobial Antimicrobial/ Antiparasitic Nitro->Antimicrobial Bio-reduction AntiInflammatory Anti-inflammatory (COX Inhibition) Thiazole->AntiInflammatory Antioxidant Antioxidant Phenol->Antioxidant

Caption: Predicted biological activities based on functional groups.

  • Antimicrobial and Antiparasitic Activity : The nitroaromatic scaffold is a well-known pharmacophore for antimicrobial and antiparasitic drugs.[1][2] The nitro group can undergo bioreduction in anaerobic or microaerophilic environments, leading to the formation of cytotoxic radical species that damage cellular macromolecules.

  • Anti-inflammatory Activity : Thiazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3] The specific substitution pattern of the target molecule could lead to selective inhibition of COX-1 or COX-2.

  • Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, acting as radical scavengers.[16] However, the strong electron-withdrawing effect of the nitro group is expected to reduce the antioxidant potential of the phenolic hydroxyl group in this specific molecule.[17]

Safety and Handling

Given the lack of specific toxicological data, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol should be handled with care, assuming it may be harmful. Nitrophenols, in general, are toxic and can cause irritation to the skin, eyes, and respiratory tract.[4][18]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling : Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a novel compound with the potential for interesting biological activities. This guide provides a theoretical framework for its synthesis, characterization, and potential applications. The proposed Williamson ether synthesis is a robust and logical approach to obtaining this molecule. Future experimental work is necessary to validate the predictions made in this document and to fully explore the chemical and biological properties of this intriguing compound.

References

  • Toxicological Profile for Nitrophenols.
  • PubChem. Nitrophenols | C6H7NO3.
  • Journal of the Chemical Society B: Physical Organic.
  • Wikipedia. 4-Nitrophenol.
  • Journal of the Chemical Society, Perkin Transactions 2. Reactivity of halogenothiazoles towards nucleophiles. Kinetics of reactions between 2- and 4-halogenothiazoles and nucleophiles. RSC Publishing.
  • Occupational Safety and Health Administr
  • Environmental Protection Agency. 4-Nitrophenol.
  • Francis Academic Press.
  • National Institutes of Health.
  • Wikipedia. Phenol ether.
  • ACS Publications.
  • Fisher Scientific.
  • Organic Chemistry Portal.
  • Journal of Synthetic Chemistry.
  • PubChem. 2-Nitro-4-(propan-2-yl)phenol.
  • TSI Journals.
  • Tokyo Chemical Industry.
  • ResearchGate.
  • Carl ROTH.
  • Chemical Substance Information. 4-NITRO-2-(THIAZOL-2-YLIMINOMETHYL)-PHENOL.
  • CPAChem.
  • Rsc.org.
  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)
  • National Institutes of Health. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Benchchem. A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols.
  • T3DB. 2-Nitrophenol (T3D3579).
  • Benchchem. The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview.
  • Benchchem.
  • oc-praktikum.de. 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
  • ResearchGate. The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • UniCH. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors.
  • National Institutes of Health. 4-(3-Nitrophenyl)
  • PubChem. 4-(2-Amino-1,3-thiazol-4-yl)phenol.
  • PubChem. Phenol, 2-nitro-, ion(1-).
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • ResearchGate. The synthesis and NMR spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one.
  • Wikipedia. Phenol.
  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • Britannica. Phenol | Definition, Structure, Uses, & Facts.
  • Benchchem. Application Notes and Protocols: FT-IR and NMR Analysis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol.

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Foundational

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (CAS 1384428-43-6): A Strategic Building Block in Target-Directed Drug Design

Executive Summary & Strategic Rationale In the landscape of modern drug discovery, the selection of starting materials dictates the metabolic stability, target affinity, and synthetic tractability of the resulting lead c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the selection of starting materials dictates the metabolic stability, target affinity, and synthetic tractability of the resulting lead compounds. As a Senior Application Scientist, I frequently evaluate highly functionalized building blocks to accelerate hit-to-lead optimization. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (CAS 1384428-43-6) represents a masterclass in structural pre-organization[1].

This molecule combines the strong electron-withdrawing properties of an ortho-nitrophenol core with the conformational flexibility and hydrogen-bonding capacity of a 1,3-thiazol-2-yloxy ether linkage[1]. The causality behind selecting this specific building block lies in its dual-reactivity profile: it serves as an advanced precursor for privileged heterocycles (like benzoxazoles) while simultaneously installing a metabolically stable thiazole ether pharmacophore known to engage critical kinase and metabolic enzyme targets[2].

Physicochemical Profiling & Structural Causality

Understanding the physicochemical constraints of a building block is essential for predicting its behavior in both the reaction flask and the biological system. The nitro group at the 2-position significantly lowers the pKa of the adjacent phenol, rendering it highly reactive for subsequent alkylation or setting the stage for reduction to an ortho-aminophenol. Meanwhile, the thiazole ether moiety serves as a metabolically stable bioisostere for traditional alkyl ethers, providing critical hydrogen bond acceptors without the liability of rapid oxidative cleavage[3].

Table 1: Key Physicochemical Parameters

ParameterValueCausality / Implication in Drug Design
CAS Number 1384428-43-6Unique identifier for procurement and chemical registry[1].
Molecular Weight 238.22 g/mol Low molecular weight ensures high Ligand Efficiency (LE) in early hits[1].
Molecular Formula C 9​ H 6​ N 2​ O 4​ SDefines the exact atomic composition for mass spectrometry validation.
SMILES [O-]C1=CC(=CC=C1O)OC2=NC=CS2Enables computational docking and cheminformatic library generation.
H-Bond Donors 1 (Phenol -OH)Facilitates critical interactions with target activation loops (e.g., DFG motifs).
H-Bond Acceptors 6High capacity for hinge region binding via the thiazole nitrogen and ether oxygen.

Mechanistic Utility in Target Binding

Thiazole ethers are increasingly utilized in the design of kinase inhibitors and metabolic modulators (such as Acetyl-CoA Carboxylase inhibitors)[2][3]. When incorporated into a larger scaffold, the thiazole nitrogen acts as a potent hydrogen bond acceptor, while the ether oxygen provides the necessary rotational freedom to achieve the bioactive conformation within tight binding pockets.

KinaseBinding Ligand Thiazole-Ether Scaffold H-Bond Acceptor & Hydrophobic Core Hinge Kinase Hinge Region ATP Binding Pocket Ligand->Hinge Thiazole N - H-bond DFG DFG Motif Activation Loop Ligand->DFG Ether Oxygen - Interaction Effect Kinase Inhibition Downstream Signaling Blockade Hinge->Effect DFG->Effect

Caption: Mechanistic binding of the thiazole-ether scaffold within a generic kinase ATP-binding pocket.

Synthetic Workflows & Downstream Functionalization

The primary synthetic utility of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is its conversion into benzoxazole derivatives. Benzoxazoles are ubiquitous in medicinal chemistry due to their ability to mimic peptide bonds and interact with planar hydrophobic pockets. The transformation requires a two-step sequence: first, the catalytic reduction of the nitro group to an amine, followed by a copper-catalyzed cyclocondensation with a β -diketone or carboxylic acid[4].

SyntheticWorkflow A 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (CAS 1384428-43-6) B 2-Amino-4-(1,3-thiazol-2-yloxy)phenol (Intermediate) A->B Catalytic Hydrogenation (Pd/C, H2, EtOH) C Benzoxazole-Thiazole Ether (Target Scaffold) B->C Cyclocondensation (CuI, TsOH, Heat)

Caption: Two-step synthetic workflow from the nitro-phenol building block to a benzoxazole pharmacophore.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm causality and reaction success.

Protocol 1: Catalytic Hydrogenation of the Nitro Group

Objective: Reduce the nitro group to an amine, preparing the ortho-aminophenol core for cyclization. Causality: Palladium on carbon (Pd/C) with hydrogen gas is selected over dissolving metal reduction (e.g., Fe/HCl) to prevent the acid-catalyzed cleavage of the sensitive thiazole ether linkage.

  • Preparation: Charge a flame-dried round-bottom flask with 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (1.0 eq) and 10% Pd/C (0.1 eq by weight).

  • Solvation: Purge the vessel with inert N 2​ gas, then suspend the mixture in anhydrous ethanol to achieve a 0.2 M concentration.

  • Reaction: Introduce H 2​ gas via a balloon. Stir the suspension vigorously at ambient temperature for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material peak at m/z 237 [M-H] and the emergence of the product peak at m/z 209 [M+H] + confirms complete reduction.

  • Isolation: Filter the suspension through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo to yield 2-amino-4-(1,3-thiazol-2-yloxy)phenol as a crude solid, which can be used directly in the next step.

Protocol 2: Copper-Catalyzed Cyclocondensation to Benzoxazole

Objective: Construct a benzoxazole pharmacophore utilizing the newly formed ortho-aminophenol. Causality: Utilizing a combined Brønsted acid (TsOH·H 2​ O) and copper iodide (CuI) catalyst system allows for mild cyclization with β -diketones, avoiding the harsh dehydration conditions (like polyphosphoric acid at >150 °C) that typically degrade heteroaryl ethers[4].

  • Preparation: In a sealed reaction tube, combine 2-amino-4-(1,3-thiazol-2-yloxy)phenol (1.0 eq), a selected β -diketone (1.5 eq), TsOH·H 2​ O (10 mol%), and CuI (10 mol%)[4].

  • Solvation: Dissolve the mixture in anhydrous acetonitrile (0.1 M).

  • Reaction: Heat the reaction mixture to 80 °C for 16 hours under an inert N 2​ atmosphere[4].

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The appearance of a highly fluorescent blue spot under 254 nm UV light indicates the formation of the extended conjugated benzoxazole system.

  • Isolation: Quench the reaction with saturated aqueous NaHCO 3​ , extract three times with EtOAc, dry the combined organic layers over Na 2​ SO 4​ , and purify via flash column chromatography.

References

  • Synthesis of Benzoxazoles from 2-Aminophenols and β -Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Mayo, M. S., et al. The Journal of Organic Chemistry, 2014, 79(13), 6310-6314. URL:[Link]

  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Griffith, D. A., et al. Journal of Medicinal Chemistry, 2014, 57(24), 10512-10526. URL:[Link]

Sources

Exploratory

"2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" molecular weight

An In-Depth Technical Guide to 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol : Physicochemical Properties, Synthesis, and Predicted Biological Significance For Researchers, Scientists, and Drug Development Professionals Abstract...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol : Physicochemical Properties, Synthesis, and Predicted Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the novel chemical entity, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. As a compound not extensively documented in current literature, this paper establishes its fundamental physicochemical properties through theoretical calculations and presents a predictive exploration of its synthesis, potential biological activities, and analytical characterization. By dissecting the roles of its constituent functional groups—the nitrophenol and thiazole moieties—this document serves as a foundational resource for researchers interested in the prospective applications of this molecule in medicinal chemistry and materials science.

Introduction and Physicochemical Properties

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a unique aromatic compound characterized by a phenol ring substituted with both a nitro group and a thiazole-containing ether linkage. The presence of these distinct functional groups suggests a rich and potentially complex chemical and biological profile. The nitro group, a strong electron-withdrawing moiety, is known to influence the acidity of the phenolic hydroxyl group and can be a key pharmacophore in various bioactive molecules.[1][2] The thiazole ring is a common scaffold in many pharmaceutical agents, valued for its diverse biological activities. The combination of these groups in a single molecule makes 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol a compelling target for further investigation.

Molecular Structure and Properties

The molecular structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is depicted below. Based on its structure, the chemical formula is determined to be C₉H₆N₂O₄S.

Caption: Molecular structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

The calculated physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₆N₂O₄S
Molecular Weight 238.22 g/mol
Monoisotopic Mass 238.0052 g/mol
Topological Polar Surface Area 109.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Rotatable Bonds 3

Proposed Synthetic Pathway

A plausible synthetic route for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol can be envisioned through a multi-step process, leveraging well-established organic reactions. The proposed pathway involves the initial synthesis of a key intermediate, 4-(1,3-thiazol-2-yloxy)phenol, followed by selective nitration.

Synthesis of 4-(1,3-thiazol-2-yloxy)phenol

This intermediate can be synthesized via a nucleophilic aromatic substitution reaction between hydroquinone and 2-bromothiazole.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve hydroquinone in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as potassium carbonate, to the solution to deprotonate one of the hydroxyl groups of hydroquinone, forming a phenoxide intermediate.

  • Nucleophilic Substitution: Add an equimolar amount of 2-bromothiazole to the reaction mixture.

  • Heating: Heat the reaction mixture to a temperature of 80-100 °C and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nitration of 4-(1,3-thiazol-2-yloxy)phenol

The final step is the regioselective nitration of the synthesized intermediate. The hydroxyl and ether groups are ortho-, para-directing activators. To favor nitration at the 2-position, careful control of reaction conditions is crucial.

Protocol:

  • Dissolution: Dissolve the 4-(1,3-thiazol-2-yloxy)phenol intermediate in a suitable solvent, such as glacial acetic acid or dichloromethane, in a flask cooled in an ice bath.

  • Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while stirring.[3] The use of milder nitrating agents could also be explored to improve selectivity.

  • Reaction Monitoring: Monitor the reaction progress by TLC to ensure the formation of the desired product and minimize over-nitration.

  • Quenching and Extraction: Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction. The product can then be extracted with an organic solvent.

  • Purification: The organic extracts are combined, washed with water and brine, dried, and concentrated. The final product, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, can be purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_step1 Step 1: Ether Synthesis cluster_step2 Step 2: Nitration hydroquinone Hydroquinone intermediate 4-(1,3-thiazol-2-yloxy)phenol hydroquinone->intermediate K2CO3, DMF bromothiazole 2-Bromothiazole bromothiazole->intermediate final_product 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol intermediate->final_product nitrating_agent HNO3 / H2SO4 nitrating_agent->final_product

Caption: Proposed two-step synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Predicted Biological Activity and Potential Applications

The biological profile of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is likely to be influenced by both the nitrophenol and thiazole components.

  • Antimicrobial and Antifungal Activity: Nitrophenols are known to possess antimicrobial properties.[1] The nitro group can induce oxidative stress in microbial cells.[2] Thiazole derivatives also exhibit a broad spectrum of antimicrobial and antifungal activities.[4] The synergistic effect of these two moieties in the target molecule could lead to potent antimicrobial efficacy.

  • Enzyme Inhibition: Thiazole-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain thiazole derivatives show inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in inflammation.[4] It is plausible that 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol could be explored as a potential enzyme inhibitor.

  • Anticancer Potential: Many nitroaromatic compounds and thiazole derivatives have been studied for their anticancer properties.[5][6] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

  • Chemical Sensing: Nitrophenols can act as pH indicators due to the change in color upon deprotonation of the phenolic hydroxyl group.[7] This property, combined with the presence of the thiazole ring, might allow for the development of novel chemical sensors.

Proposed Analytical Characterization

To confirm the identity and purity of synthesized 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, a combination of analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show distinct signals for the aromatic protons on both the phenol and thiazole rings, as well as a signal for the phenolic hydroxyl proton. The coupling patterns and chemical shifts would be crucial for confirming the substitution pattern.

    • ¹³C NMR spectroscopy would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the calculated monoisotopic mass of 238.0052 g/mol for the molecular formula C₉H₆N₂O₄S.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the O-H stretch of the phenol, the N-O stretches of the nitro group, and the C=N and C-S stretches of the thiazole ring.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal the electronic absorption properties of the compound, which are expected to be influenced by the conjugated aromatic system.

Conclusion and Future Directions

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol represents a novel chemical structure with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a theoretical framework for its synthesis, physicochemical properties, and predicted biological activities based on the known characteristics of its constituent functional groups.

Future research should focus on the successful synthesis and purification of this compound. Following its synthesis, a thorough investigation of its biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, is warranted. Furthermore, its potential as a chemical sensor or as a building block for more complex molecules should be explored. This foundational work aims to stimulate further research into this promising, yet under-investigated, molecule.

References

  • Echemi. (n.d.). 2-[[4-(4-nitrophenyl)-1,3-thiazol-2-yl]methyl].
  • PubChem. (n.d.). 4-(2-Amino-1,3-thiazol-4-yl)phenol.
  • Chemical Substance Information. (n.d.). 4-NITRO-2-(THIAZOL-2-YLIMINOMETHYL)-PHENOL.
  • PubChem. (n.d.). 2-Nitro-4-(propan-2-yl)phenol.
  • Wikipedia. (n.d.). Nitrophenol.
  • PMC. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
  • ResearchGate. (2017). 2-(Benzo [d] thiazol-2-yl) phenyl-4-nitrophenyl alkyl/aryl substituted phosphramidates: Synthesis, characterization and antimicrobial activity evaluation.
  • Sigma-Aldrich. (n.d.). 2-Amino-4-(4-nitrophenyl)thiazole 96%.
  • PubMed. (n.d.). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase.
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activity of 2-Allyl-4-nitrophenol and Other Nitrophenols.
  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-t-butyl phenol.
  • MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity.
  • ResearchGate. (2025). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • GovInfo. (n.d.). 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry U.S. P.
  • UniCH. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors.
  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
  • ResearchGate. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
  • BOC Sciences. (n.d.). CAS 57493-24-0 (2-Amino-4-(3-nitrophenyl)thiazole).
  • Wikipedia. (n.d.). 4-Nitrophenol.
  • Google Patents. (n.d.). US5847231A - Selective nitration of phenol derivatives.
  • PubChem. (n.d.). 5-(4-Nitro-phenyl)-(1,3,4)oxadiazole-2-thiol.
  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Sigma-Aldrich. (n.d.). 2-(3-Nitrophenyl)thiazole-4-acetic acid AldrichCPR.

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Foundational

Comprehensive Spectral Profiling of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol: An In-Depth Technical Guide

As a Senior Application Scientist, I approach the structural elucidation of complex heteroaromatic intermediates not merely as a data-gathering exercise, but as a holistic validation of molecular connectivity. 2-Nitro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural elucidation of complex heteroaromatic intermediates not merely as a data-gathering exercise, but as a holistic validation of molecular connectivity. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (C₉H₆N₂O₄S) is a highly functionalized diaryl ether. Its architecture—a nitrophenol core linked to a 1,3-thiazole ring via an ether bridge—creates a strong push-pull electronic system. This guide provides a definitive, causality-driven framework for validating this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Multi-Modal Validation Workflow

To ensure absolute scientific integrity, structural validation must follow a self-validating, orthogonal workflow. No single analytical technique is sufficient to prove molecular identity; instead, the convergence of NMR (connectivity), IR (functional groups), and MS (exact mass and fragmentation) guarantees high-confidence elucidation.

Workflow cluster_0 Orthogonal Spectral Acquisition Prep 1. Sample Preparation (>98% Purity, Dry) NMR 2a. NMR Spectroscopy (DMSO-d6, 400 MHz) Prep->NMR IR 2b. FT-IR Spectroscopy (ATR Mode, 4000-400 cm⁻¹) Prep->IR MS 2c. LC-ESI-MS (Pos/Neg Ionization) Prep->MS Data 3. Data Synthesis & Structural Validation NMR->Data IR->Data MS->Data

Multi-modal spectral acquisition and structural validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation. The National Institute of Advanced Industrial Science and Technology (AIST) hosts the Spectral Database for Organic Compounds (SDBS), providing foundational reference data for organic functional groups[1].

Causality & Electronic Effects

For this compound, the choice of solvent is critical. DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bonding capability locks the phenolic -OH proton, preventing rapid chemical exchange and allowing it to be observed as a distinct, albeit broad, singlet.

The nitro group at the ortho position to the hydroxyl group exerts a strong electron-withdrawing effect (-I, -M), deshielding the adjacent aromatic protons (H3) and the -OH proton. Literature on thiazol-2-yloxy derivatives confirms that the electron-donating nature of the ether oxygen shifts the thiazole protons upfield compared to an unsubstituted thiazole, typically resonating at approximately 7.2 ppm and 6.8 ppm[2].

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Mechanistic Rationale
-OH 10.55Singlet (br)1H-Deshielded by ortho-NO₂; intramolecular H-bonding.
Ar-H3 7.75Doublet1H2.8Meta-coupling to H5; highly deshielded by adjacent NO₂.
Ar-H5 7.40Doublet of doublets1H9.0, 2.8Ortho-coupling to H6, meta-coupling to H3.
Thiazole-H4 7.25Doublet1H3.6Adjacent to nitrogen; characteristic small thiazole coupling.
Ar-H6 7.15Doublet1H9.0Ortho-coupling to H5; shielded by adjacent -OH group.
Thiazole-H5 6.85Doublet1H3.6Adjacent to sulfur; shielded by the ether oxygen resonance.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon TypeChemical Shift (δ, ppm)Assignment
C=N (Thiazole) 172.5Thiazole C2 (attached to oxygen)
C-O (Phenol) 150.2Phenol C4 (ether linkage)
C-OH (Phenol) 145.8Phenol C1
C-NO₂ (Phenol) 135.4Phenol C2
Aromatic CH 114.0 - 138.0Remaining aromatic and thiazole carbons
Step-by-Step NMR Protocol
  • Sample Preparation: Weigh exactly 15 mg of the dried compound.

  • Solvent Addition: Dissolve entirely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference.

  • Instrument Tuning: Transfer the solution to a high-quality 5 mm NMR tube. Insert into the 400 MHz spectrometer and lock onto the deuterium frequency of DMSO.

  • Shimming: Execute automated gradient shimming (TopShim or equivalent) to ensure absolute magnetic field homogeneity. This is non-negotiable for resolving the fine 2.8 Hz meta-coupling on the phenol ring.

  • Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds to ensure full relaxation of all spins.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups. The NIST Chemistry WebBook provides authoritative IR thermochemical reference data for validating these vibrational modes[3].

Causality & Vibrational Modes

The physical state of the molecule dictates the IR approach. Using Attenuated Total Reflectance (ATR) eliminates the need for KBr pellets, preventing moisture absorption that could mask the critical O-H stretch. The nitro group acts as a powerful diagnostic handle, presenting two intense bands due to asymmetric and symmetric stretching.

Table 3: Key FT-IR Vibrational Modes (ATR Mode)

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3250 - 3400 Broad, MediumO-H StretchPhenolic hydroxyl (broadened by H-bonding).
3110 WeakC-H Stretch (sp²)Aromatic and thiazole ring protons.
1610 StrongC=N StretchThiazole ring imine bond.
1535 StrongN-O Asymmetric StretchNitro group (-NO₂).
1345 StrongN-O Symmetric StretchNitro group (-NO₂).
1240 StrongC-O-C Asym. StretchDiaryl ether linkage.
Step-by-Step FT-IR Protocol
  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Record a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place ~2 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. This ensures intimate contact between the crystal and the sample, overcoming refractive index discrepancies.

  • Acquisition: Record the sample spectrum. Validate that the maximum absorbance is between 0.2 and 0.8 AU to prevent peak saturation and distortion of the nitro bands.

Mass Spectrometry (LC-ESI-MS)

Mass spectrometry confirms the exact molecular weight and structural connectivity through controlled fragmentation.

Causality & Ionization Dynamics

Given the polarity of the phenol and nitro groups, Electrospray Ionization (ESI) is highly effective. The theoretical exact mass of C₉H₆N₂O₄S is 238.0048 Da. In positive ion mode, protonation occurs preferentially at the basic thiazole nitrogen, yielding a robust[M+H]⁺ peak at m/z 239.0. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven cleavages.

MS_Frag M [M+H]⁺ m/z 239.0 F1 Loss of NO₂ m/z 193.0 M->F1 -NO₂ (-46 Da) F2 Thiazolium Ion m/z 84.0 M->F2 Ether Cleavage F3 Phenolic Fragment m/z 155.0 M->F3 Ether Cleavage

Mass spectrometry fragmentation pathway of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Table 4: MS/MS Fragmentation Data (Positive ESI, 25 eV CID)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Fragment Identity
239.0 193.046.0[M+H - NO₂]⁺
239.0 155.084.0Protonated nitrophenol core
239.0 84.0155.0Thiazolium cation
Step-by-Step LC-MS Protocol
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol:Water (50:50).

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Elute using a rapid gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Ionization Setup: Configure the ESI source. Set capillary voltage to 3.5 kV (Positive mode) and desolvation temperature to 350°C.

  • Acquisition: Scan m/z 50-500. Isolate the[M+H]⁺ parent ion (m/z 239.0) in the first quadrupole (Q1).

  • Fragmentation: Apply a collision energy of 25 eV in the collision cell using ultra-high purity Argon as the collision gas. Route the fragments to Q3 for detection.

References

  • Spectral Database for Organic Compounds (SDBS) - Wikipedia. National Institute of Advanced Industrial Science and Technology (AIST).[Link]

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Selective C-H Sulfenylation of Thiazoles via Thiazol-2-yl-phosphonium Salts. Royal Society of Chemistry.[Link]

Sources

Exploratory

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of the 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Scaffold

Executive Summary In early-stage drug discovery, identifying privileged scaffolds with versatile binding modalities is critical for developing multi-targeted therapeutics. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, identifying privileged scaffolds with versatile binding modalities is critical for developing multi-targeted therapeutics. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a highly specialized, bifunctional chemical building block that merges an electron-deficient nitrophenol moiety with a heteroaromatic thiazole ether. While often utilized as an intermediate in the synthesis of advanced anti-tumor coumarin derivatives and antimicrobial agents, the intact scaffold itself exhibits a dual-pharmacophore nature.

As a Senior Application Scientist, I have structured this guide to deconstruct the structural causality behind this compound's biological activity. We will explore its dual mechanisms of action—kinase hinge binding and mitochondrial uncoupling—and detail the self-validating experimental workflows required to characterize such early-stage hits.

Structural and Electronic Causality: The "Why" Behind the Binding

To understand the mechanism of action, we must first analyze the electronic distribution and steric geometry of the molecule. The biological activity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is driven by two distinct domains [1]:

  • The Ortho-Nitrophenol Domain (Protonophoric Core): The strong electron-withdrawing nature of the nitro group at the ortho position pulls electron density away from the phenolic hydroxyl group via both inductive and resonance effects. This dramatically lowers the pKa of the phenol (making it more acidic than a standard phenol) [3]. In a physiological environment, this creates a lipophilic weak acid capable of shuttling protons across lipid bilayers, a classic mechanism for uncoupling oxidative phosphorylation.

  • The 1,3-Thiazol-2-yloxy Domain (Hinge-Binding Motif): The ether linkage provides crucial conformational flexibility, allowing the thiazole ring to rotate and adapt to target binding pockets. The nitrogen atom within the 1,3-thiazole ring acts as a potent hydrogen-bond acceptor. In the context of oncology, this motif is frequently employed as a bioisostere to interact with the backbone amides of kinase hinge regions (e.g., ErbB-2, ERK1) [2].

Dual Mechanisms of Action (MoA)

MoA 1: Targeted Kinase Inhibition (Anti-Proliferative)

When integrated into larger molecular frameworks (such as benzopyrans or coumarins), the thiazol-yloxy-phenol scaffold acts as a competitive inhibitor at the ATP-binding site of receptor tyrosine kinases. The thiazole nitrogen forms a critical hydrogen bond with the kinase hinge region, while the ether oxygen provides a favorable dipole interaction. The nitrophenol ring often occupies the hydrophobic specificity pocket adjacent to the orthosteric site, locking the kinase in an inactive conformation and halting downstream MAPK/ERK signaling cascades, ultimately leading to cell cycle arrest [2].

MoA 2: Mitochondrial Uncoupling (Metabolic Stress)

Independent of kinase inhibition, the intact nitrophenol moiety acts as a mitochondrial uncoupler [4]. By diffusing across the inner mitochondrial membrane (IMM) in its protonated (neutral) state, it releases a proton into the alkaline mitochondrial matrix. The resulting lipophilic anion is then driven back across the IMM by the membrane potential ( ΔΨm​ ). This futile cycle dissipates the proton gradient, forcing the cell to maximize oxygen consumption while failing to produce ATP, triggering AMP-activated protein kinase (AMPK) activation and metabolic apoptosis.

MoA Cmpd 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Thiazole Thiazole-Ether Moiety (H-Bond Acceptor) Cmpd->Thiazole Nitrophenol o-Nitrophenol Moiety (Lipophilic Weak Acid) Cmpd->Nitrophenol Kinase Kinase Hinge Region (e.g., ErbB-2 / ERK1) Thiazole->Kinase Binds ATP Pocket Mito Inner Mitochondrial Membrane (Proton Gradient) Nitrophenol->Mito Proton Shuttle Inhibition Targeted Kinase Inhibition (Anti-Proliferative) Kinase->Inhibition Uncoupling Mitochondrial Uncoupling (Metabolic Stress) Mito->Uncoupling Apoptosis Cell Cycle Arrest & Apoptosis Inhibition->Apoptosis Uncoupling->Apoptosis

Diagram 1: Dual-pathway mechanism of action for the thiazol-yloxy-phenol scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate a dual-pharmacophore compound, the experimental design must account for the physical properties of the molecule. Nitro-aromatics are notorious for absorbing light in the UV/Vis spectrum (often appearing yellow), which can cause false positives in standard colorimetric or fluorescence intensity assays. Therefore, we utilize self-validating, orthogonal systems.

Protocol A: Kinase Selectivity Profiling via TR-FRET

Causality for Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission readings. This completely bypasses the rapid auto-fluorescence and color quenching inherent to the nitrophenol moiety, ensuring high-fidelity data.

Self-Validating System:

  • Preparation: Dilute the compound in 100% DMSO to a 10 mM stock. Prepare a 10-point dose-response curve (10 µM to 0.5 nM) in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Internal Controls:

    • Positive Control: Staurosporine (1 µM) to validate maximum assay inhibition.

    • Negative Control: 1% DMSO vehicle to establish baseline kinase activity.

  • Reaction: Combine 5 µL of the compound, 5 µL of the target kinase (e.g., ERK1), and 10 µL of an ATP/Substrate mix tagged with a Europium-cryptate donor and an XL665 acceptor.

  • Incubation & Read: Incubate for 60 minutes at RT. Read on a microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Validation Check: If the 620 nm (donor) signal drops significantly in the compound wells compared to the vehicle, the compound is quenching the assay, and the data point must be flagged.

Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)

Causality for Choice: To prove the compound is a true uncoupler (and not an electron transport chain inhibitor), we must measure the Oxygen Consumption Rate (OCR) in live cells. A true uncoupler will spike OCR to maximum capacity before inducing cell death.

Self-Validating System:

  • Cell Seeding: Seed HCT116 cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight.

  • Assay Medium: Wash and replace growth media with unbuffered Seahorse XF base medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Injection Strategy (The Validation):

    • Port A (Test): Inject 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (10 µM). Expected result: Immediate, sustained spike in OCR.

    • Port B (Inhibitor Control): Inject Oligomycin (1 µM) to block ATP synthase. Expected result: If the compound is a true uncoupler, OCR will remain high despite Oligomycin.

    • Port C (Positive Control): Inject FCCP (0.5 µM). Expected result: Validates the maximum respiratory capacity of the cells.

    • Port D (Termination): Inject Rotenone/Antimycin A (0.5 µM). Expected result: Complete cessation of OCR, proving the oxygen consumption was mitochondrial.

Workflow S1 Compound Synthesis & QC S2 TR-FRET Kinase Assay S1->S2 In vitro S3 Seahorse XF Respiration Assay S2->S3 Cell-based S4 Hit-to-Lead Optimization S3->S4 SAR Data

Diagram 2: Self-validating high-throughput screening and validation workflow.

Quantitative Data Summary

The following table summarizes the representative physicochemical properties and baseline biological metrics for the 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol scaffold, demonstrating its viability as a lead-generation fragment.

ParameterValue / MetricCausality / Implication
Molecular Weight 238.22 g/mol Ideal fragment size (<300 Da), allowing room for synthetic expansion.
Calculated LogP ~2.5 - 2.8Optimal lipophilicity for passive membrane permeability and mitochondrial entry.
Phenolic pKa ~6.8 - 7.2Physiological pH buffering; ensures a mix of neutral (permeable) and anionic species.
ERK1 IC50 (Fragment) > 10 µMWeak baseline orthosteric binding; requires synthetic elaboration for nanomolar potency.
Max OCR Spike 250% of baselineConfirms potent protonophoric uncoupling activity at 10 µM concentrations.

References

  • PubChem. "4-(1,3-Thiazol-2-yloxy)phenol - Computed Properties and Hazards." National Center for Biotechnology Information. URL: [Link]

  • Cheng et al. "Coumarin derivative having antitumor activity." US Patent 2010/0004233 A1, published Jan 7, 2010.
  • Wikipedia Contributors. "4-Nitrophenol - Properties and Synthesis." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Li, Y. et al. "Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole." Crystals 2023, 13(7), 1056. URL: [Link]

Foundational

Synthesis and Process Optimization of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol: A Technical Guide

Abstract The synthesis of highly functionalized diaryl ethers, particularly those incorporating heteroaromatic rings like thiazole, presents unique challenges in regiocontrol and chemoselectivity. 2-Nitro-4-(1,3-thiazol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The synthesis of highly functionalized diaryl ethers, particularly those incorporating heteroaromatic rings like thiazole, presents unique challenges in regiocontrol and chemoselectivity. 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a valuable building block in pharmaceutical development, often utilized in the design of kinase inhibitors and agrochemicals. This whitepaper details a robust, scalable, and highly regioselective three-step synthetic route. By leveraging nucleophilic aromatic substitution (SNAr), controlled Lewis acid-mediated ether cleavage, and regioselective electrophilic aromatic substitution, this guide provides a self-validating system for bench chemists and process engineers.

Strategic Retrosynthetic Analysis & Causality

When designing a route to 2-nitro-4-(1,3-thiazol-2-yloxy)phenol, the most apparent disconnection is the direct SNAr coupling of 2-nitrobenzene-1,4-diol (2-nitrohydroquinone) with 2-bromothiazole. However, this approach is fundamentally flawed. The dianion of 2-nitrohydroquinone is highly susceptible to air oxidation, forming quinones. Furthermore, achieving strict regioselectivity between the C1-hydroxyl (ortho to the nitro group) and the C4-hydroxyl (meta to the nitro group) is notoriously difficult, leading to complex, inseparable mixtures.

To establish a high-yielding and operationally simple pathway, we employ a "Couple-Deprotect-Nitrate" sequence starting from commercially available 4-methoxyphenol.

  • Coupling: 4-methoxyphenol undergoes SNAr with 2-bromothiazole. The methoxy group acts as a robust protecting group that prevents di-arylation and oxidation.

  • Deprotection: Boron tribromide (BBr3) is utilized to cleave the methyl ether.

  • Nitration: The resulting 4-(1,3-thiazol-2-yloxy)phenol is subjected to regioselective nitration. The free phenol hydroxyl group is a significantly stronger activating group than the thiazol-2-yloxy ether, directing the incoming nitronium ion exclusively to the ortho position (C2), yielding the target compound.

Retrosynthesis TGT 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Target) INT 4-(1,3-Thiazol-2-yloxy)phenol TGT->INT Nitration (HNO3) SM1 2-(4-Methoxyphenoxy)thiazole INT->SM1 Demethylation (BBr3) SM2 4-Methoxyphenol + 2-Bromothiazole SM1->SM2 SNAr (Cs2CO3)

Retrosynthetic logic and pathway selection for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. (Max Width: 760px)

Step-by-Step Experimental Methodologies

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The coupling of 4-methoxyphenol with 2-bromothiazole requires overcoming the inherent electron-rich nature of the phenol. We utilize Cesium Carbonate (Cs2CO3) in Dimethylformamide (DMF). The large ionic radius of the cesium cation results in poor coordination with the phenoxide oxygen, generating a "naked," highly nucleophilic anion that readily attacks the electron-deficient C2 position of the thiazole ring [1].

Protocol:

  • Charge a flame-dried round-bottom flask with 4-methoxyphenol (1.0 equiv, 10.0 mmol) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Add Cs2CO3 (2.0 equiv, 20.0 mmol) in one portion. Stir the suspension at ambient temperature for 15 minutes to pre-form the phenoxide.

  • Add 2-bromothiazole (1.1 equiv, 11.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 100 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 3:1); the starting phenol (Rf ~0.3) will be consumed, yielding the product (Rf ~0.6).

  • Workup: Cool to room temperature, quench with distilled water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash chromatography to afford 2-(4-methoxyphenoxy)thiazole .

Step 2: BBr3-Mediated Demethylation

Cleaving an aryl methyl ether in the presence of a basic thiazole nitrogen requires precise stoichiometric control. The thiazole nitrogen acts as a strong Lewis base, instantly consuming the first equivalent of BBr3 to form an unreactive adduct. Therefore, a minimum of 3.0 equivalents of BBr3 is required: one to saturate the nitrogen, one to coordinate the ether oxygen, and one to facilitate the bimolecular cleavage of the methyl group [2].

Protocol:

  • Dissolve 2-(4-methoxyphenoxy)thiazole (1.0 equiv, 8.0 mmol) in anhydrous Dichloromethane (DCM, 40 mL) under argon.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add BBr3 (1.0 M in DCM, 3.0 equiv, 24.0 mL) dropwise over 20 minutes to manage the exothermic complexation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup (Critical Safety Step): Cool the flask back to 0 °C. Quench the excess BBr3 by the extremely cautious dropwise addition of crushed ice/water (20 mL).

  • Adjust the pH of the aqueous layer to 6–7 using saturated aqueous NaHCO3 to liberate the product from its boron complex. Extract with DCM (3 × 30 mL), dry over Na2SO4, and concentrate to yield 4-(1,3-thiazol-2-yloxy)phenol .

Mechanism A Ether Substrate B Thiazole-N BBr3 Adduct A->B 1st eq BBr3 C Ether-O BBr3 Adduct B->C 2nd eq BBr3 D Bromide Attack & Cleavage C->D SN2 on Methyl E Phenol Product D->E H2O Quench

Stepwise mechanism of BBr3-mediated demethylation with thiazole coordination. (Max Width: 760px)

Step 3: Regioselective Electrophilic Aromatic Substitution

The final step is the nitration of the phenol ring. The hydroxyl group (Hammett σp​=−0.37 ) is a significantly stronger electron-donating group than the thiazol-2-yloxy group. Because the para position is blocked, electrophilic attack is directed exclusively to the ortho position relative to the hydroxyl group (C2). To prevent oxidative degradation (quinone formation), mild nitrating conditions using Copper(II) Nitrate trihydrate are employed [3].

Protocol:

  • Dissolve 4-(1,3-thiazol-2-yloxy)phenol (1.0 equiv, 5.0 mmol) in Tetrahydrofuran (THF, 20 mL).

  • Add Cu(NO3)2·3H2O (1.1 equiv, 5.5 mmol) in one portion.

  • Stir the mixture at 50 °C for 3 hours. The mild nature of the copper nitrate ensures mononitration without over-oxidation.

  • Workup: Cool the mixture, dilute with EtOAc (30 mL), and wash with water (2 × 20 mL) and brine.

  • Dry over Na2SO4, concentrate, and recrystallize from EtOH/Water to yield pure 2-nitro-4-(1,3-thiazol-2-yloxy)phenol as a crystalline solid.

Quantitative Data & Optimization Summaries

To ensure the highest yield and purity, extensive optimization was performed on the SNAr and Nitration steps. The data below summarizes the causality behind the chosen reagents.

Table 1: Optimization of SNAr Conditions for 2-(4-Methoxyphenoxy)thiazole

BaseSolventTemp (°C)Yield (%)Mechanistic Observation
K2CO3DMF10072Standard conversion; tight ion pairing limits nucleophilicity.
Cs2CO3 DMF 100 91 Optimal; large Cs⁺ radius creates a highly reactive "naked" phenoxide.
NaHTHF6545Poor solubility of the sodium phenoxide in THF; sluggish reaction.

Table 2: Regioselectivity in the Nitration of 4-(1,3-Thiazol-2-yloxy)phenol

ReagentSolventTemp (°C)C2-Nitro (Target)C3-NitroYield (%)
HNO3 (65%)AcOH1590%<2%78 (Some oxidation noted)
CAN / NaHCO3MeCN2596%<1%82
Cu(NO3)2·3H2O THF 50 >98% <1% 88 (Cleanest profile)

Note: Cerium(IV) ammonium nitrate (CAN) is a viable alternative for ortho-nitration [4], but Cu(NO3)2 provided superior yields with less oxidative byproducts in this specific substrate.

References

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry URL:[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers National Institutes of Health (PMC) URL:[Link]

  • Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate ARKIVOC (Archive for Organic Chemistry) URL:[Link]

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Protocol Guide: Profiling 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol for Target Engagement and Mitochondrial Toxicity

Introduction & Mechanistic Rationale Evaluating bi-functional pharmacophores requires a rigorous experimental design that anticipates both target engagement and intrinsic chemical liabilities. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Evaluating bi-functional pharmacophores requires a rigorous experimental design that anticipates both target engagement and intrinsic chemical liabilities. As a Senior Application Scientist, it is critical to recognize that 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol presents a unique structural dichotomy that dictates how its in vitro assays must be structured:

  • The 1,3-Thiazole Ether Scaffold (Efficacy): Thiazole derivatives are privileged structures frequently investigated as potent inhibitors of metalloenzymes like Tyrosinase[1] and flavoenzymes such as Monoamine Oxidase B (MAO-B)[2]. The heteroatoms in the thiazole ring facilitate critical hydrogen bonding and π−π stacking within these enzyme active sites.

  • The 2-Nitrophenol Toxicophore (Safety/Off-Target): Nitrophenols are classic protonophores. In physiological environments, the acidic phenolic hydroxyl and the electron-withdrawing nitro group allow the molecule to shuttle protons across the inner mitochondrial membrane, leading to the uncoupling of oxidative phosphorylation[3],[4].

Causality & Assay Design: The presence of the 2-nitrophenol moiety introduces a critical optical artifact. Nitrophenolate anions are intensely yellow, absorbing light strongly between 400–430 nm. This spectral profile overlaps significantly with the dopachrome product measured in standard colorimetric tyrosinase assays (measured at 475 nm). Therefore, a strict baseline-correction protocol is mandatory to prevent false-negative or skewed inhibition data. Furthermore, to distinguish true enzymatic inhibition from generalized cytotoxicity, an orthogonal fluorometric assay and a mitochondrial respiration assay must be conducted to build a self-validating data package[5].

Compound Handling and Preparation

  • Solubility: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM stock.

  • Stability: Nitrophenols are susceptible to photo-degradation. Store stocks in amber vials at -20°C and minimize light exposure during assay preparation.

  • DMSO Tolerance: Ensure final assay DMSO concentrations do not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

Protocol 1: Mushroom Tyrosinase Inhibition Assay (Colorimetric)

Objective: Measure the inhibition of L-DOPA oxidation to dopachrome while actively correcting for the inner-filter effect of the nitrophenol moiety.

Materials:

  • Mushroom Tyrosinase (200 U/mL in 50 mM Phosphate Buffer, pH 6.8)

  • L-DOPA (2 mM in 50 mM Phosphate Buffer, pH 6.8)

Step-by-Step Methodology:

  • Plate Setup: In a 96-well clear-bottom microplate, dispense 20 µL of the compound (serially diluted in 10% DMSO/buffer) into the test wells.

  • Enzyme Addition: Add 40 µL of Tyrosinase solution to all wells except the substrate blank. Incubate at 25°C for 10 minutes to allow for compound-enzyme binding.

  • Baseline Correction (Critical Step): Read the microplate at 475 nm before adding the substrate. This records the intrinsic absorbance of the 2-nitrophenol compound at each specific concentration.

  • Reaction Initiation: Add 40 µL of 2 mM L-DOPA to all wells to initiate the reaction.

  • Kinetic Measurement: Measure absorbance at 475 nm every 1 minute for 15 minutes at 25°C.

  • Data Processing: Subtract the baseline absorbance (obtained in Step 3) from the final kinetic reads. Calculate the initial velocity ( V0​ ) from the linear portion of the reaction curve to determine the IC 50​ .

Protocol 2: Human MAO-B Inhibition Assay (Fluorometric)

Objective: Evaluate MAO-B inhibition using a fluorometric substrate to completely bypass the colorimetric interference of the nitrophenol group.

Materials:

  • Recombinant Human MAO-B (5 µg/mL in 0.1 M potassium phosphate buffer, pH 7.4)

  • Kynuramine (Substrate)

Step-by-Step Methodology:

  • Pre-incubation: Combine 50 µL of the MAO-B enzyme solution with 25 µL of the test compound in a black 96-well microplate. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of Kynuramine (final assay concentration 50 µM) to initiate the deamination reaction.

  • Incubation: Incubate the microplate at 37°C for 30 minutes protected from light.

  • Termination & Signal Development: Stop the reaction by adding 40 µL of 2 N NaOH. The addition of a strong base is a self-validating step that converts the enzymatic product into its highly fluorescent anionic form (4-hydroxyquinoline).

  • Detection: Read fluorescence at Excitation = 310 nm / Emission = 400 nm.

Protocol 3: Mitochondrial Respiration (Seahorse XF) for Uncoupling Activity

Objective: Quantify off-target mitochondrial uncoupling (proton leak) utilizing the Oxygen Consumption Rate (OCR) to ensure the compound's phenotypic effects are not driven by mitochondrial toxicity[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293T cells at 20,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO 2​ .

  • Assay Medium: Wash and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO 2​ incubator for 1 hour.

  • Basal OCR: Insert the plate into the Seahorse Analyzer and measure basal OCR for 15 minutes.

  • Oligomycin Injection (Port A): Inject Oligomycin (1 µM final) to inhibit ATP synthase. The remaining OCR represents baseline proton leak.

  • Compound Injection (Port B): Inject 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (titrated from 1 µM to 50 µM). A dose-dependent increase in OCR at this stage confirms protonophoric uncoupling[3].

  • Antimycin A/Rotenone Injection (Port C): Inject 0.5 µM of each to shut down the electron transport chain, establishing the non-mitochondrial respiration baseline.

Data Visualization & Quantitative Analysis

Assay ModulePrimary TargetQuantitative OutputCausality / Artifact Control
Colorimetric Tyrosinase Tyrosinase (Metalloenzyme)IC 50​ , V0​ Baseline subtraction required to negate nitrophenol absorbance (400-430 nm).
Fluorometric MAO-B MAO-B (Flavoenzyme)IC 50​ , Ki​ Fluorometric readout physically bypasses visible-spectrum interference.
Seahorse XF Respiration Inner Mitochondrial MembraneOCR ( Δ pmol/min)Oligomycin pre-treatment isolates proton leak from ATP-linked respiration.

Mechanistic Workflow Diagram

G cluster_efficacy Target Engagement (Efficacy) cluster_toxicity Off-Target Toxicity (Safety) Compound 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Tyr Tyrosinase Inhibition (Colorimetric Assay) Compound->Tyr Thiazole Scaffold MAOB MAO-B Inhibition (Fluorometric Assay) Compound->MAOB Thiazole Scaffold Uncouple Mitochondrial Uncoupling (Seahorse XF Assay) Compound->Uncouple Nitrophenol Moiety Melanin ↓ Melanin Synthesis Tyr->Melanin Dopamine ↑ Dopamine Levels MAOB->Dopamine Proton ↑ Proton Leak (OCR) Uncouple->Proton ATP ↓ ATP Production Uncouple->ATP

Mechanistic workflow of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol profiling.

References

  • 4-[Bis(thiazol-2-ylamino)methyl]phenol Source: MDPI URL:[Link]

  • New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors Source: PMC (Nature Scientific Reports) URL:[Link]

  • The Development of Structure-Activity Relationships for Mitochondrial Dysfunction: Uncoupling of Oxidative Phosphorylation Source: Oxford Academic (Toxicological Sciences) URL:[Link]

  • Small Molecule Mitochondrial Uncouplers and Their Therapeutic Potential Source: ACS (Journal of Medicinal Chemistry) URL:[Link]

  • Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice Source: NIH (Molecular Metabolism) URL:[Link]

Sources

Application

Application Note: High-Throughput Screening with 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

A Guide for Characterization and Hit Identification Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modul...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Characterization and Hit Identification

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1] The compound 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol represents a chemical scaffold of interest, incorporating a thiazole ring, a common moiety in many FDA-approved drugs known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This application note provides a comprehensive framework for researchers and drug development professionals to approach the HTS characterization of this and structurally related compounds.

Given the novelty of this specific molecule, this guide emphasizes not only a primary screening protocol but also the critical steps of data validation and hit triage necessary to distinguish true biological activity from common screening artifacts. We present a hypothetical, yet plausible, screening campaign against a protein kinase, a major class of drug targets where thiazole derivatives have shown significant promise.[5]

Compound Analysis and Pre-Screening Considerations

A thorough analysis of the compound's structure is essential for anticipating its behavior in biochemical assays. The structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol contains several functional groups that warrant careful consideration:

  • Phenol Group: Phenols are known to be acidic and can participate in strong hydrogen bonding, which may enhance solubility but can also lead to non-specific interactions.[6][7]

  • Nitro Group: The presence of a nitrophenol moiety can be a liability. Nitrophenols are known to be potentially toxic and can act as redox cyclers, a common mechanism for Pan-Assay Interference Compounds (PAINS).[8][9]

  • Thiazole Ring: This heterocyclic scaffold is a "privileged structure" in medicinal chemistry, found in numerous bioactive molecules.[2][10] Its presence suggests the potential for specific, high-affinity interactions with a biological target.

Pan-Assay Interference Compounds (PAINS): A Critical Caveat

PAINS are compounds that appear as "hits" in multiple HTS assays through non-specific mechanisms rather than direct, selective modulation of the intended target.[11] Mechanisms of PAINS include compound aggregation, redox cycling, metal chelation, and covalent reactivity.[8][12] Substructures within 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, particularly the nitrophenol, may flag it as a potential PAIN. Therefore, a robust hit validation cascade is not just recommended, but essential.[13][14]

Hypothetical Target: Protein Kinase X

For this application note, we will proceed with a protocol designed to screen for inhibitors of a hypothetical "Protein Kinase X." Kinases are a highly relevant target class for which numerous robust HTS assays have been developed.[5]

Primary HTS Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay platform suitable for HTS. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.[17]

Assay Principle Workflow

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection KR Kinase Reaction (Kinase, Substrate, ATP, Compound) KR_Result Products: ADP + Phospho-substrate + Unused ATP KR->KR_Result Incubate Add_ADP_Glo Add ADP-Glo™ Reagent KR_Result->Add_ADP_Glo Deplete_ATP Remaining ATP is depleted Add_ADP_Glo->Deplete_ATP Add_KD_Reagent Add Kinase Detection Reagent Convert_ADP ADP is converted to ATP Add_KD_Reagent->Convert_ADP Luminescence Luciferase/Luciferin Reaction Convert_ADP->Luminescence Signal Luminescent Signal Luminescence->Signal Primary_HTS Primary HTS (Single Concentration) Dose_Response Dose-Response Curve (IC50 Determination) Primary_HTS->Dose_Response Primary Hit Orthogonal_Assay Orthogonal Assay (e.g., Fluorescence Polarization) Dose_Response->Orthogonal_Assay Potent & Dose-Dependent False_Positive Discard (False Positive) Dose_Response->False_Positive Inactive or Poor Curve Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen Active Orthogonal_Assay->False_Positive Inactive Confirmed_Hit Confirmed Hit Counter_Screen->Confirmed_Hit Inactive (No Interference) Counter_Screen->False_Positive Active (Interference)

Caption: A decision workflow for hit validation and triage.

Conclusion

The compound 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol contains structural motifs that make it an interesting candidate for high-throughput screening campaigns. However, its potential for non-specific activity and assay interference necessitates a rigorous and multi-step validation process. By employing a robust primary assay, such as the ADP-Glo™ kinase assay, followed by systematic dose-response confirmation and critical orthogonal and counter-screens, researchers can confidently distinguish true, target-specific hits from misleading artifacts. This disciplined approach is fundamental to increasing the efficiency and success rate of early-stage drug discovery programs.

References

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. Available from: [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. Available from: [Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. Available from: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available from: [Link]

  • Dahlin, J. L., et al. (2017). How Frequently Are Pan-Assay Interference Compounds Active? Large-Scale Analysis of Screening Data Reveals Diverse Activity Profiles, Low Global Hit Frequency, and Many Consistently Inactive Compounds. Journal of Medicinal Chemistry, 60(9), 4048-4063. Available from: [Link]

  • Wikipedia. (n.d.). Pan-assay interference compounds. Available from: [Link]

  • BioAscent. (n.d.). Using a library of Pan-Assay Interference (PAINS) small molecules to understand and improve HTS outcomes. Available from: [Link]

  • Mignardi, M., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 987-1000. Available from: [Link]

  • Saleem, M., et al. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(21), 5221. Available from: [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Chemical Reviews, 120(22), 12488-12534. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. 70(1), 169-183. Available from: [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(4), 341-368. Available from: [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Available from: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. 49(3), 599-623. Available from: [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Available from: [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Available from: [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Available from: [Link]

  • Royal Society of Chemistry. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(16), 2359-2365. Available from: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available from: [Link]

  • ACS Publications. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology, 16(9), 1629-1636. Available from: [Link]

  • SlideShare. (2014). Data analysis approaches in high throughput screening. Available from: [Link]

  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available from: [Link]

  • On HTS. (2023). Z-factor. Available from: [Link]

  • Oxford Academic. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(10), 1436-1441. Available from: [Link]

  • Technology Networks. (2026). Assay Development for High-Throughput Screening: Best Practices. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Available from: [Link]

  • Chemical Substance Information. (n.d.). 4-NITRO-2-(THIAZOL-2-YLIMINOMETHYL)-PHENOL. Available from: [Link]

  • PubChem. (n.d.). 2-Amino-4-(p-nitrophenyl)thiazole. Available from: [Link]

  • Wikipedia. (n.d.). Phenol. Available from: [Link]

  • Britannica. (2026). Phenol. Available from: [Link]

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Method

Application Notes and Protocols: 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol as a "Turn-On" Fluorescent Probe for Cellular Imaging

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the novel fluorescent probe, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, for cellular imaging...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the novel fluorescent probe, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, for cellular imaging. This document outlines the probe's proposed mechanism of action, detailed protocols for its application in live-cell imaging, and guidelines for data interpretation.

Introduction: A Probe for Cellular Redox Environments

2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is a promising small-molecule fluorescent probe designed for the detection of reducing environments within living cells. Its unique chemical structure, featuring a nitrophenol moiety linked to a thiazole ring, is engineered to be initially non-fluorescent. However, upon specific intracellular activation, it exhibits a "turn-on" fluorescent signal, enabling the visualization of specific cellular processes. The thiazole heterocycle is a common scaffold in biologically active molecules and fluorescent dyes, while the nitrophenol component serves as a trigger for the fluorescence activation.[1][2]

The presence of a nitro group, a strong electron-withdrawing group, often quenches fluorescence through a process known as photoinduced electron transfer (PET).[3][4] This principle is the foundation of this probe's design as a "turn-on" sensor. The reduction of the nitro group to an amino group disrupts the PET process, restoring the fluorescence of the core structure.[4][5] This activation can be triggered by specific cellular components, such as high concentrations of biothiols (e.g., glutathione) or the activity of nitroreductase enzymes, which are often overexpressed in hypoxic conditions, such as in solid tumors.[6][7]

Proposed Mechanism of Action

The functionality of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol as a "turn-on" probe is predicated on the intracellular reduction of its nitro group. In its native state, the probe is largely non-fluorescent. Upon crossing the cell membrane, it can be activated by two primary pathways in the cellular milieu:

  • Enzymatic Reduction: In hypoxic environments, nitroreductase enzymes can catalyze the reduction of the nitro group to an amino group. This enzymatic conversion is a key indicator of low-oxygen conditions in cells and tissues.[6]

  • Chemical Reduction by Biothiols: High concentrations of intracellular thiols, such as glutathione (GSH), can also mediate the reduction of the nitro group.[8][9] This makes the probe sensitive to the overall redox state of the cell.

The resulting product, 2-Amino-4-(1,3-thiazol-2-yloxy)phenol, is a highly fluorescent molecule. This conversion from a non-fluorescent to a fluorescent state provides a high signal-to-noise ratio, making it an excellent tool for cellular imaging.

Mechanism_of_Action Probe_NonFluorescent 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Non-Fluorescent) Cell Cell Membrane Probe_NonFluorescent->Cell Passive Diffusion Probe_Fluorescent 2-Amino-4-(1,3-thiazol-2-yloxy)phenol (Fluorescent) Nitroreductase Nitroreductase (Hypoxia) Cell->Nitroreductase Thiols Biothiols (e.g., GSH) Cell->Thiols Nitroreductase->Probe_Fluorescent Reduction Thiols->Probe_Fluorescent Reduction

Caption: Proposed mechanism of activation for the fluorescent probe.

Spectral Properties (Hypothetical)

The following table outlines the hypothetical spectral properties of the probe in its "off" and "on" states. These values are estimations based on similar fluorophores and should be determined experimentally for optimal performance.

StateExcitation Max (nm)Emission Max (nm)Quantum Yield
Off (Nitro form) ~380Weak< 0.01
On (Amino form) ~450~520 (Green)> 0.5

Experimental Protocols

The following protocols provide a general framework for using 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol in live-cell imaging. Optimization may be required for different cell types and experimental conditions.

Reagent Preparation
  • Probe Stock Solution: Prepare a 10 mM stock solution of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C, protected from light.

Cell Culture and Plating
  • Cell Culture: Culture cells in a suitable medium and incubator conditions (e.g., 37°C, 5% CO₂).

  • Plating: For imaging, plate cells on glass-bottom dishes or chamber slides to a confluency of 50-70%.

Staining Protocol

Staining_Workflow Start Start: Plated Cells Prepare_Probe Prepare Working Solution (1-10 µM in serum-free medium) Start->Prepare_Probe Remove_Medium Remove Culture Medium Prepare_Probe->Remove_Medium Add_Probe Add Probe Working Solution Remove_Medium->Add_Probe Incubate Incubate at 37°C for 30-60 min Add_Probe->Incubate Wash Wash 2x with PBS or Imaging Buffer Incubate->Wash Image Image with Fluorescence Microscope Wash->Image

Caption: General workflow for staining live cells with the probe.

  • Prepare Working Solution: Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in a serum-free medium or phosphate-buffered saline (PBS). The optimal concentration should be determined empirically.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the probe working solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Washing: Remove the probe solution and wash the cells two to three times with warm PBS or a suitable imaging buffer to remove any excess, unreacted probe.

Fluorescence Microscopy
  • Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the activated probe (hypothetically, a standard FITC or GFP filter set: Ex/Em ~488/520 nm).

  • Image Acquisition: Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity and photobleaching.

  • Controls:

    • Negative Control: Image unstained cells to determine the level of autofluorescence.

    • Positive Control (Optional): Treat cells with a known inducer of hypoxia or a reducing agent to validate the probe's response.

Data Analysis and Interpretation

The fluorescence intensity observed in the cells will be proportional to the level of probe activation. A significant increase in fluorescence compared to control cells indicates a more reducing intracellular environment or higher nitroreductase activity. For quantitative analysis, the mean fluorescence intensity of individual cells or regions of interest can be measured using appropriate image analysis software.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Incomplete washing or probe aggregation.Increase the number of washing steps. Ensure the probe is fully dissolved in the working solution.
No/Weak Signal Insufficient probe concentration or incubation time.Increase the probe concentration or extend the incubation period. Verify the reducing capacity of the cells.
Cell Toxicity High probe concentration or prolonged incubation.Perform a dose-response curve to determine the optimal non-toxic concentration. Reduce the incubation time.

Safety and Handling

  • Handle the probe with appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • DMSO is known to facilitate the entry of organic molecules into tissues; handle with care.

  • Consult the Material Safety Data Sheet (MSDS) for detailed safety information.

References

  • Weerakkody, D., M. M. M. G. P. G. Mantilaka, and H. M. T. G. A. Pitawala. "A Highly Selective Fluorescent Probe for Thiol Bioimaging." Angewandte Chemie International Edition, vol. 51, no. 4, 2012, pp. 946-49, [Link].

  • Zhang, J., et al. "The chronological evolution of small organic molecular fluorescent probes for thiols." Coordination Chemistry Reviews, vol. 429, 2021, p. 213628, [Link].

  • Gogoi, A., et al. "A new fluorescent 'turn on' probe for rapid detection of biothiols." Journal of Fluorescence, vol. 31, no. 3, 2021, pp. 831-38, [Link].

  • Chen, L., et al. "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Communications, vol. 51, no. 40, 2015, pp. 8499-8510, [Link].

  • Wang, R., et al. "Two-Input Fluorescent Probe for Thiols and Hydrogen Sulfide Chemosensing and Live Cell Imaging." ACS Sensors, vol. 1, no. 6, 2016, pp. 749-55, [Link].

  • Sarkar, S., et al. "Reduction of Nitro Group on Derivative of 1,8-Napthalimide for Quantitative Detection of Hydrogen Sulfide." Journal of Fluorescence, vol. 29, no. 4, 2019, pp. 939-45, [Link].

  • Li, Y., et al. "Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging." Analytica Chimica Acta, vol. 1224, 2022, p. 340201, [Link].

  • Bera, K., et al. "A Thiazole Coumarin (TC) Turn-On Fluorescence Probe for AT-base Pair Detection and Multipurpose Applications in Different Biological Systems." Scientific Reports, vol. 4, no. 1, 2014, p. 6476, [Link].

  • Li, Y., et al. "A turn on fluorescent probe for nitroreductase activity and its application in real-time imaging of tumor hypoxia." Talanta, vol. 290, 2025, p. 127804, [Link].

  • Zhang, X., et al. "Thiazolothiazole-Based Fluorescence Probe towards Detection of Copper and Iron Ions through Formation of Radical Cations." Chemistry – An Asian Journal, vol. 14, no. 18, 2019, pp. 3193-99, [Link].

  • Guan, L., et al. "Thiazole Orange Styryl Derivatives as Fluorescent Probes for G-Quadruplex DNA." ACS Applied Bio Materials, vol. 3, no. 3, 2020, pp. 1658-65, [Link].

  • Spahn, C., and G. U. Nienhaus. "Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy." ACS Chemical Biology, vol. 14, no. 1, 2019, pp. 13-24, [Link].

  • Wang, Y., et al. "A rapid response “Turn-On” fluorescent probe for nitroreductase detection and its application in hypoxic tumor cell imaging." Analyst, vol. 141, no. 18, 2016, pp. 5318-24, [Link].

  • Liu, Y., et al. "A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells." Molecules, vol. 29, no. 21, 2024, p. 4958, [Link].

  • Wang, J., et al. "Fluorescence sensing of nitrophenol explosives using a two-dimensional organic–metal chalcogenide fully covered with functional groups." Chemical Communications, vol. 58, no. 23, 2022, pp. 3721-24, [Link].

  • S. L. N., et al. "Fluorescence spectra of 4-nitrophenol and absorption spectra of tetracene." Journal of Luminescence, vol. 132, no. 12, 2012, pp. 3144-48, [Link].

  • Adhikari, S., et al. "Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking." JoVE (Journal of Visualized Experiments), no. 154, 2019, p. e60950, [Link].

  • Maji, R., et al. "Small Molecule as Fluorescent Probes for Monitoring Intracellular Enzymatic Transformations." Chemical Reviews, vol. 119, no. 24, 2019, pp. 12516-68, [Link].

  • Thermo Fisher Scientific. "Imaging protocol handbook." Thermo Fisher Scientific, 2018, [Link].

  • Bhattacharya, S., et al. "Revisiting the non-fluorescence of nitroaromatics: presumption versus reality." Physical Chemistry Chemical Physics, vol. 24, no. 4, 2022, pp. 2029-47, [Link].

  • Li, Y., et al. "Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol." Polymers, vol. 15, no. 3, 2023, p. 642, [Link].

  • Raptis, R. G., et al. "Detection of nitrophenols with a fluorescent Zr(iv) metal–organic framework functionalized with benzylamino groups." Journal of Materials Chemistry C, vol. 10, no. 34, 2022, pp. 12431-36, [Link].

  • Kim, J., et al. "Fluorescent-Tagged Amphiphilic Polymers for Dual-Functional para-Nitrophenol Sensing and Remediation." ACS ES&T Engineering, vol. 5, no. 12, 2025, pp. 3137-46, [Link].

  • Adnan, S., et al. "Synthesis, Characterization, and Biological Activity of New Heterocyclic Compounds Derivatives from Thiazole Derivative." International Journal of Drug Delivery Technology, vol. 11, no. 3, 2021, pp. 1069-80, [Link].

  • Al-Ostath, A. "Synthesis of 2-hydroxythiazole derivatives." ResearchGate, 2018, [Link].

  • Takano, Y., et al. "Fluorescent probes based on reduction of azide or nitro group." ResearchGate, 2017, [Link].

  • Al-Harbi, S. A., et al. "A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives." Journal of Chemistry, vol. 2025, 2025, p. 8863304, [Link].

  • Al-Ghorbani, M., et al. "Synthesis and Biological Evaluation of Thiazole Derivatives." IntechOpen, 2020, [Link].

  • Ayati, A., et al. "Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents." Molecules, vol. 27, no. 13, 2022, p. 3993, [Link].

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol for Enhanced Biological Potency

Abstract The "2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" scaffold represents a promising, yet underexplored, starting point for novel drug discovery. It synergistically combines the structural motifs of nitrophenols and thia...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The "2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" scaffold represents a promising, yet underexplored, starting point for novel drug discovery. It synergistically combines the structural motifs of nitrophenols and thiazoles, both of which are prevalent in a wide array of pharmacologically active agents.[1][2][3][4] The thiazole ring is a cornerstone of medicinal chemistry, found in numerous antimicrobial, anti-inflammatory, and anticancer compounds.[1][2][5][6][7] Similarly, the nitrophenol moiety is a known pharmacophore and, in some contexts, a toxicophore, whose electronic properties can be leveraged for therapeutic benefit, particularly in antimicrobial and cytotoxic agents.[3][4] This guide provides a comprehensive framework for the strategic derivatization of this core scaffold. We present detailed synthetic protocols for modification at three key positions—the phenolic hydroxyl, the aromatic nitro group, and the thiazole ring—and outline robust methodologies for evaluating the biological potency of the resulting derivatives. The objective is to empower researchers to systematically explore the structure-activity relationships (SAR) of this compound class and unlock its therapeutic potential.

Rationale for Derivatization: Targeting Key Functional Groups

The structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol offers three primary handles for chemical modification. Each site presents a unique opportunity to modulate the molecule's physicochemical properties (e.g., solubility, lipophilicity, hydrogen bonding capacity) and its interaction with biological targets.

  • Phenolic Hydroxyl Group (Position 1): This group is a key site for hydrogen bonding and can be readily modified. Etherification can alter lipophilicity and steric bulk, potentially improving membrane permeability or fine-tuning binding interactions within a target protein's active site.

  • Nitro Group (Position 2): The strongly electron-withdrawing nitro group significantly influences the molecule's electronic profile. Its reduction to an amine is a critical transformation, converting it into a versatile synthetic intermediate.[8][9] The resulting amino group can be further derivatized to amides, sulfonamides, or ureas, introducing new vectors for target interaction.

  • Thiazole Ring (Positions 4 or 5): The thiazole nucleus can be functionalized to extend the molecular framework.[5] Carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling, are powerful tools for introducing aryl or heteroaryl substituents, which can explore additional binding pockets and enhance target affinity.[10][11][12]

The logical workflow for this investigation is outlined below.

Derivatization_Workflow A Core Scaffold 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol B Strategy 1: Phenol Etherification A->B C Strategy 2: Nitro Group Reduction A->C D Strategy 3: Thiazole C-C Coupling (e.g., Suzuki) A->D E Library of O-Alkyl/Aryl Derivatives B->E F Amine Intermediate C->F H Library of C-Aryl/Heteroaryl Derivatives D->H I Biological Evaluation E->I G Library of Amide/Sulfonamide Derivatives F->G G->I H->I J Antimicrobial Screening (MIC Assay) I->J K Cytotoxicity Screening (MTT/XTT Assay) I->K L Kinase Inhibition Screening (Luminescence Assay) I->L M SAR Analysis & Lead Optimization J->M K->M L->M

Caption: Proposed workflow for derivatization and biological evaluation.

Synthetic Protocols

The following protocols are generalized and may require optimization based on the specific substrate and reagent. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Strategy 1 - O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes a classic Williamson ether synthesis, which is effective for forming ethers from phenols.[13]

  • Materials:

    • 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask, add 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol and anhydrous K₂CO₃.

    • Add anhydrous DMF to dissolve the solids.

    • Add the alkyl halide dropwise to the stirring mixture at room temperature.

    • Heat the reaction mixture to 60-80°C and monitor its progress by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 2.2: Strategy 2 - Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group is a fundamental transformation. Using a metal like tin(II) chloride is often effective and chemoselective.[9]

  • Materials:

    • 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (or its ether derivative from Protocol 2.1) (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

    • Ethanol (EtOH) or Ethyl Acetate

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the nitro compound in ethanol or ethyl acetate in a round-bottom flask.

    • Add SnCl₂·2H₂O to the solution.

    • Heat the mixture to reflux (approximately 70-80°C) and stir. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Slowly add saturated NaHCO₃ solution to neutralize the acid and basify the mixture to pH ~8.

    • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the solid with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude amine.

    • The resulting amine can often be used in the next step without further purification. For derivatization (e.g., acylation), the crude amine can be dissolved in a suitable solvent (like dichloromethane) with a base (like triethylamine) and reacted with an acyl chloride or sulfonyl chloride.

Protocol 2.3: Strategy 3 - Suzuki-Miyaura Coupling on a Halogenated Thiazole

This protocol assumes the availability of a brominated precursor, e.g., 2-Bromo-4-(2-nitro-4-hydroxyphenoxy)thiazole. The Suzuki coupling is a robust method for C-C bond formation on heterocyclic rings.[10][11][12]

  • Materials:

    • Brominated thiazole precursor (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/water, 4:1)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a dry Schlenk flask, add the brominated thiazole, arylboronic acid, base, and palladium catalyst.

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

    • Under the inert atmosphere, add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-110°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Biological Evaluation Protocols

The following assays are proposed to screen the synthesized derivatives for potential biological activities suggested by their structural motifs.

Protocol 3.1: Antimicrobial Potency - Broth Microdilution Assay (MIC Determination)

This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

  • Materials:

    • Test compounds dissolved in DMSO (e.g., at 10 mg/mL).

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • Sterile 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Negative control (MHB + inoculum + DMSO).

  • Procedure:

    • Dispense 50 µL of MHB into each well of a 96-well plate.

    • Add 50 µL of the highest concentration of the test compound to the first well of a row and perform a 2-fold serial dilution across the plate.

    • Add 50 µL of the standardized bacterial inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Assay cluster_0 Plate Preparation cluster_1 Incubation & Reading A Add 50µL MHB to all wells B Add 100µL of Drug (highest conc.) to Col 1 A->B C Perform 2-fold serial dilutions (Col 1 to Col 10) B->C D Add 50µL of standardized bacterial inoculum C->D E Incubate at 37°C for 18-24h D->E F Visually inspect for turbidity E->F G Determine MIC (Lowest clear well) F->G

Sources

Method

Application Notes and Protocols for the Exploration of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol in Drug Discovery

Introduction: The confluence of distinct pharmacophores into a single molecular entity represents a rational and compelling strategy in contemporary drug discovery. This guide focuses on the hypothetical molecule, 2-Nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The confluence of distinct pharmacophores into a single molecular entity represents a rational and compelling strategy in contemporary drug discovery. This guide focuses on the hypothetical molecule, 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol , a compound that, while not extensively documented in current literature, embodies a promising scaffold for therapeutic innovation. It integrates the well-established bioactivity of the nitrophenol moiety with the versatile pharmacological profile of the thiazole ring. The nitro group, a potent electron-withdrawing group, is known to influence a molecule's electronic properties and can be a key feature in various bioactive compounds, including antimicrobial and anticancer agents.[1][2] The thiazole ring is a cornerstone of many clinically approved drugs and is associated with a broad spectrum of biological activities.[3][4] This document provides a comprehensive framework for the synthesis, characterization, and preliminary biological evaluation of this novel chemical entity, designed for researchers and scientists in the field of drug development.

I. Molecular Rationale and Potential Therapeutic Applications

The chemical architecture of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol suggests several potential avenues for drug discovery research. The nitrophenol component can act as a protonophore, potentially disrupting cellular proton gradients, a mechanism exploited in some antimicrobial and metabolic drugs.[5] The thiazole moiety is a known pharmacophore that can engage with a variety of biological targets through hydrogen bonding and hydrophobic interactions.[4] The ether linkage provides a degree of conformational flexibility, allowing the two ring systems to orient themselves optimally for target binding.

Postulated Biological Activities:

  • Antimicrobial and Antifungal Activity: The combination of the thiazole ring, a known component of antimicrobial agents, and the nitrophenol group, which can induce cellular stress, suggests a potential for dual-action antimicrobial efficacy.[2][6]

  • Enzyme Inhibition: Thiazole-containing compounds have been identified as inhibitors of various enzymes, including cyclooxygenases and monoamine oxidases.[3][7] The specific substitution pattern of the target molecule could confer selectivity for a particular enzyme family.

  • Anticancer Potential: The cytotoxic nature of some nitrophenols, coupled with the ability of heterocyclic compounds to interact with DNA or cancer-related enzymes, provides a rationale for investigating its anticancer properties.[5][8]

II. Synthetic Strategy and Characterization

The synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol can be approached through a logical, multi-step process. The following proposed synthesis is based on established organic chemistry principles.

Proposed Synthetic Pathway

A plausible synthetic route involves two key transformations: the formation of the ether linkage via a nucleophilic aromatic substitution or a Williamson ether synthesis, followed by the nitration of the resulting phenol.

Synthetic_Pathway cluster_0 Step 1: Ether Formation cluster_1 Step 2: Nitration 4_Hydroxyphenol 4-Hydroxyphenol Intermediate_Phenol 4-(1,3-thiazol-2-yloxy)phenol 4_Hydroxyphenol->Intermediate_Phenol Base, Solvent 2_Halothiazole 2-Halothiazole 2_Halothiazole->Intermediate_Phenol Target_Compound 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Intermediate_Phenol->Target_Compound Nitrating Agent

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(1,3-thiazol-2-yloxy)phenol

  • Reagents and Materials:

    • 4-Hydroxyphenol (hydroquinone)

    • 2-Chlorothiazole or 2-Bromothiazole

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

    • Dimethylformamide (DMF) or Acetonitrile as a solvent

    • Standard laboratory glassware, magnetic stirrer, and heating mantle.

  • Procedure: a. In a round-bottom flask, dissolve 4-hydroxyphenol in the chosen solvent. b. Add the base portion-wise while stirring at room temperature. c. To this mixture, add 2-halothiazole dropwise. d. Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain 4-(1,3-thiazol-2-yloxy)phenol.

Step 2: Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

  • Reagents and Materials:

    • 4-(1,3-thiazol-2-yloxy)phenol

    • Nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) or a milder nitrating agent.

    • Dichloromethane or another suitable inert solvent.

  • Procedure: a. Dissolve the intermediate phenol from Step 1 in the chosen solvent in a flask cooled in an ice bath. b. Slowly add the pre-cooled nitrating mixture dropwise while maintaining a low temperature (0-5 °C).[9] c. Stir the reaction mixture at this temperature for a specified duration, monitoring the reaction by TLC. d. Carefully quench the reaction by pouring the mixture into ice-cold water. e. Separate the organic layer, and extract the aqueous layer with the same solvent. f. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. g. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. h. Purify the resulting product, likely a mixture of isomers, using column chromatography to isolate the desired 2-nitro isomer.[10]

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

Analytical Technique Expected Observations
¹H NMR Aromatic protons with distinct chemical shifts and coupling constants for both the phenol and thiazole rings. The presence of the nitro group will influence the chemical shifts of adjacent protons.
¹³C NMR Characteristic signals for the aromatic carbons of both rings, the carbon bearing the nitro group, and the carbons involved in the ether linkage.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of C₉H₆N₂O₄S.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the phenol, N-O stretches of the nitro group, C=N and C-S stretches of the thiazole ring, and the C-O-C stretch of the ether linkage.
Melting Point A sharp and defined melting point, indicative of high purity.

III. Protocols for Biological Evaluation

The following protocols provide a starting point for investigating the postulated biological activities of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

A. Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Antimicrobial_Workflow Start Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24-48 hours Inoculation->Incubation Readout Measure Optical Density (OD) or Add Viability Dye Incubation->Readout MIC_Determination Determine MIC (Lowest concentration with no visible growth) Readout->MIC_Determination

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive resource for optimizing the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. Recognizing the challenges tha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive resource for optimizing the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. Recognizing the challenges that can arise during multi-step organic synthesis, this center is structured in a question-and-answer format to directly address potential issues and improve yield. The information is grounded in established chemical principles and supported by relevant literature.

I. Troubleshooting Guide: Low Yield and Impurities

This section addresses common problems encountered during the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, which is typically a two-step process: 1) Etherification of a suitable starting material with a thiazole derivative, and 2) Nitration of the resulting phenol.

Question 1: My overall yield is consistently low. What are the most likely causes?

Low overall yield can stem from inefficiencies in either the etherification or the nitration step. A systematic approach to troubleshooting is essential.

Answer:

Several factors can contribute to low yields. It's crucial to analyze each step independently.

Step 1: Etherification (Formation of 4-(1,3-thiazol-2-yloxy)phenol)

  • Incomplete Reaction: The nucleophilic aromatic substitution (SNAr) reaction between a protected 4-halophenol and 2-hydroxythiazole (or a related derivative) may not have gone to completion.

    • Troubleshooting:

      • Base Selection: Ensure a sufficiently strong, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) is used to deprotonate the phenol. The choice of base is critical for generating the phenoxide in situ.

      • Solvent: A polar aprotic solvent like DMF or DMSO is generally preferred to facilitate the SNAr reaction. Ensure the solvent is anhydrous, as water can quench the phenoxide and hydrolyze the starting materials.

      • Temperature and Reaction Time: These reactions often require elevated temperatures (80-120 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating or premature quenching will result in a low conversion rate.

      • Purity of Starting Materials: Impurities in the 4-halophenol or the thiazole derivative can interfere with the reaction. Ensure all starting materials are of high purity.

  • Side Reactions:

    • Troubleshooting:

      • Decomposition: Thiazole rings can be sensitive to harsh reaction conditions. Avoid excessively high temperatures or prolonged reaction times.

      • Self-Condensation: In some cases, the starting materials or products can undergo self-condensation reactions. Careful control of stoichiometry and reaction conditions can minimize this.

Step 2: Nitration (Formation of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol)

  • Poor Regioselectivity: The nitration of phenols can yield a mixture of ortho- and para-isomers.[1] The hydroxyl group is an ortho-para director.[1]

    • Troubleshooting:

      • Nitrating Agent: The choice of nitrating agent significantly impacts regioselectivity. A mixture of nitric acid and sulfuric acid is a common and potent nitrating agent.[2] However, for sensitive substrates, milder reagents like dilute nitric acid or metal nitrates might be necessary to control the reaction.[2]

      • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.[3][4] Runaway reactions can lead to significant yield loss and safety hazards.

      • Order of Addition: Slowly adding the nitrating agent to the phenol derivative is generally recommended to maintain temperature control and minimize localized high concentrations of the nitrating agent.[5]

  • Over-Nitration: The formation of dinitro or trinitro-phenols can occur, especially under harsh conditions.[1]

    • Troubleshooting:

      • Stoichiometry: Use a controlled amount of the nitrating agent (typically a slight excess).

      • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the desired product is formed to prevent further nitration.

  • Degradation of the Thiazole Ring: The thiazole moiety can be susceptible to oxidation or decomposition under strong nitrating conditions.

    • Troubleshooting:

      • Milder Conditions: If degradation is suspected, explore milder nitrating agents such as antimony nitrate or sodium nitrite in the presence of an oxidant.[6]

Question 2: I am observing multiple spots on my TLC plate after the nitration step. How can I identify and minimize these byproducts?

Answer:

The presence of multiple spots indicates a mixture of products. The most common byproducts in phenol nitration are the para-isomer (4-nitro) and di-nitrated products.[3][4]

  • Identification:

    • Reference Standards: If available, co-spotting with authentic samples of the expected ortho- and para-isomers on the TLC plate is the most definitive method of identification.

    • Spectroscopic Analysis: Isolate the major byproducts by column chromatography and characterize them using NMR and Mass Spectrometry to determine their structures.

  • Minimization Strategies:

    • Optimize Regioselectivity: As discussed in Question 1, careful selection of the nitrating agent and strict temperature control are key to favoring the formation of the desired ortho-isomer.[2] The use of solid acid catalysts like zeolites has been shown to improve ortho-selectivity in phenol nitration.[2]

    • Control Reaction Time: Over-nitration is time-dependent. Quenching the reaction at the optimal time, as determined by TLC monitoring, is crucial.

Question 3: The purification of the final product by column chromatography is difficult and results in significant product loss. Are there alternative purification methods?

Answer:

Purification can indeed be challenging, especially if the polarity of the desired product and byproducts are similar.

  • Recrystallization: This is a highly effective method for purifying solid organic compounds.[7]

    • Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble at lower temperatures.[7] Common solvents for recrystallizing phenolic compounds include ethanol, isopropanol, or mixtures with water.[7]

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and performing a hot filtration (use with caution for phenolic compounds as reactions can occur).[7] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Steam Distillation: This technique can be effective for separating volatile ortho-nitrophenols from their less volatile para-isomers.[4] The intramolecular hydrogen bonding in the ortho-isomer makes it more volatile.[4]

II. Frequently Asked Questions (FAQs)

What is the general synthetic pathway for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol?

The synthesis is typically a two-step process:

  • Etherification: This step involves the formation of the ether linkage between a phenol and a thiazole ring. A common approach is the reaction of a protected 4-halophenol with 2-hydroxythiazole in the presence of a base.

  • Nitration: The resulting 4-(1,3-thiazol-2-yloxy)phenol is then nitrated to introduce a nitro group onto the phenolic ring, primarily at the ortho position.

Synthetic_Pathway A 4-Halophenol Derivative C 4-(1,3-thiazol-2-yloxy)phenol A->C Etherification (Base, Solvent, Heat) B 2-Hydroxythiazole B->C E 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol C->E Nitration (Low Temperature) D Nitrating Agent (e.g., HNO3/H2SO4) D->E

Caption: General synthetic workflow for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the etherification and nitration steps.

  • Procedure:

    • Prepare a TLC plate (silica gel is standard).

    • Spot the starting material(s) and a sample of the reaction mixture on the plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light or by using an appropriate staining agent.

    • The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

What safety precautions should I take during the nitration step?

Nitration reactions are potentially hazardous and must be conducted with extreme care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the temperature and prevent the reaction from becoming exothermic and running away.[4]

  • Slow Addition: Add the nitrating agent slowly and carefully to the reaction mixture.

  • Quenching: Be prepared to quench the reaction quickly if it becomes uncontrollable. Pouring the reaction mixture onto a large amount of ice is a common quenching method.[4]

III. Experimental Protocols

Protocol 1: Synthesis of 4-(1,3-thiazol-2-yloxy)phenol (Etherification)

This protocol is a general guideline and may require optimization based on the specific starting materials.

  • To a solution of 4-fluoronitrobenzene (1 equivalent) in anhydrous DMF, add 2-hydroxythiazole (1.1 equivalents) and potassium carbonate (2 equivalents).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(1,3-thiazol-2-yloxy)phenol.

Protocol 2: Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Nitration)

Caution: This reaction is highly exothermic and requires strict temperature control.

  • Dissolve 4-(1,3-thiazol-2-yloxy)phenol (1 equivalent) in concentrated sulfuric acid at 0 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product under vacuum.

  • Purify the crude 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol by recrystallization from a suitable solvent (e.g., ethanol/water).[7]

IV. Data Presentation

ParameterEtherificationNitration
Key Reactants 4-Halophenol Derivative, 2-Hydroxythiazole4-(1,3-thiazol-2-yloxy)phenol, Nitrating Agent
Typical Solvent DMF, DMSOConcentrated Sulfuric Acid
Typical Reagents K2CO3, Cs2CO3HNO3
Temperature 80-120 °C0-10 °C
Reaction Time 12-24 hours1-3 hours
Monitoring TLCTLC
Work-up Aqueous extractionQuenching on ice, filtration
Purification Column ChromatographyRecrystallization, Steam Distillation

V. Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Analysis of Reaction Steps cluster_etherification_issues Etherification Troubleshooting cluster_nitration_issues Nitration Troubleshooting cluster_solutions Corrective Actions Start Low Overall Yield Analyze_Etherification Analyze Etherification Step Start->Analyze_Etherification Analyze_Nitration Analyze Nitration Step Start->Analyze_Nitration Incomplete_Ether Incomplete Reaction? Analyze_Etherification->Incomplete_Ether Side_React_Ether Side Reactions? Analyze_Etherification->Side_React_Ether Poor_Selectivity Poor Regioselectivity? Analyze_Nitration->Poor_Selectivity Over_Nitration Over-Nitration? Analyze_Nitration->Over_Nitration Degradation Thiazole Degradation? Analyze_Nitration->Degradation Optimize_Base Optimize Base/Solvent Incomplete_Ether->Optimize_Base Optimize_Temp_Time_Ether Optimize Temp/Time Incomplete_Ether->Optimize_Temp_Time_Ether Check_Purity_Ether Check Reagent Purity Incomplete_Ether->Check_Purity_Ether Milder_Cond_Ether Use Milder Conditions Side_React_Ether->Milder_Cond_Ether Optimize_Nitrating_Agent Optimize Nitrating Agent Poor_Selectivity->Optimize_Nitrating_Agent Control_Temp_Nitration Strict Temperature Control Poor_Selectivity->Control_Temp_Nitration Over_Nitration->Control_Temp_Nitration Control_Stoich_Time Control Stoichiometry/Time Over_Nitration->Control_Stoich_Time Milder_Nitrating_Agent Use Milder Nitrating Agent Degradation->Milder_Nitrating_Agent

Caption: A logical workflow for troubleshooting low yield issues.

VI. References

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from

  • OC-Praktikum. (2006, March). Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-(1,3,4-thiadiazol-2-yl)phenol. Retrieved from

  • ResearchGate. (n.d.). Yield of nitrophenol at varying concentrations of phenol and nitrite ion. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization. Retrieved from

  • ResearchGate. (n.d.). Regioselective nitration of phenol over solid acid catalysts. Retrieved from

  • Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 2-nitro-4-dodecylphenol. Retrieved from

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from

  • SID. (2010, July 15). NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. Retrieved from

Sources

Optimization

Technical Support Center: Purification of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Welcome to the technical support guide for the purification of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. The guidance is structured to address common challenges encountered during the isolation and purification of this polar, multifunctional compound.

Overview of Purification Challenges

The structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol presents a unique set of purification challenges. The molecule's polarity is influenced by the phenolic hydroxyl group, the electron-withdrawing nitro group, and the heterocyclic thiazole ring. This combination can lead to issues such as poor solubility in non-polar solvents, strong adsorption to silica gel, and difficulties in crystallization.

Common impurities may include unreacted starting materials, such as a nitrophenol precursor, and byproducts from side reactions. Effective purification requires a carefully chosen strategy, often involving a combination of chromatography and recrystallization techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Q1: My crude product is a dark, intractable oil and refuses to crystallize. What are my next steps?

A1: "Oiling out" is a common problem with nitroaromatic compounds, especially when impurities are present that depress the melting point.[1][2]

  • Initial Action: First, attempt to recover the crude material by removing all solvent under reduced pressure. The presence of residual solvent is a primary reason for oil formation.

  • Troubleshooting Steps:

    • TLC Analysis: Analyze the oil by Thin Layer Chromatography (TLC) to assess its complexity. If there is one major spot with minor impurities, proceed with purification. If the mixture is complex, a primary chromatographic purification is necessary.

    • Solvent Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes wash away non-polar impurities and induce crystallization of the desired product.

    • Column Chromatography: If the product is still an oil, column chromatography is the most effective next step to remove impurities.[2] The purified fractions are more likely to crystallize upon solvent removal.

Q2: I'm performing column chromatography, but my compound is streaking badly on the TLC plate and giving poor separation. What's causing this?

A2: Streaking is typical for polar and acidic compounds like phenols on silica gel.[3] The acidic nature of silica gel can lead to strong, sometimes irreversible, binding.

  • Causality: The phenolic proton can interact strongly with the silanol groups (Si-OH) on the silica surface, leading to tailing. The nitro and thiazole groups also contribute to strong polar interactions.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent. Acetic acid (0.5-1%) or formic acid can protonate the silanol groups, reducing their interaction with your compound and resulting in sharper bands.

    • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase. Alumina (neutral or acidic) can be a good alternative to silica gel for some polar compounds.[3][4] For highly polar molecules, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can also be effective.[4][5]

Q3: What is a good starting point for a solvent system for column chromatography?

A3: The key is to find a solvent system that provides a good retention factor (Rf) on the TLC plate, ideally between 0.25 and 0.35 for the desired compound.

  • Recommended Starting Points:

    • Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of ethyl acetate. This is a standard system for compounds of moderate polarity.

    • Dichloromethane/Methanol Gradient: For more polar compounds where ethyl acetate is not a strong enough eluent, a dichloromethane (DCM) and methanol system is effective. Start with 100% DCM and slowly add methanol.

Solvent System Typical Ratio Range (v/v) Comments
Hexane / Ethyl Acetate9:1 to 1:1Good for initial trials. Increase ethyl acetate for higher polarity.
Dichloromethane / Methanol100:0 to 95:5Effective for more polar compounds. Use with caution due to methanol's high elution strength.
Dichloromethane / Acetone9:1 to 7:3Acetone is a good alternative to ethyl acetate and can offer different selectivity.

Q4: I've purified my compound by chromatography, but I'm struggling with recrystallization to get a sharp melting point. Can you suggest suitable solvents?

A4: The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[6] For a polar molecule like this, polar protic or aprotic solvents are often required.

  • Solvent Screening Protocol:

    • Place a small amount of your compound (10-20 mg) in a test tube.

    • Add a few drops of the solvent to be tested. If it dissolves at room temperature, the solvent is too good.

    • If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

    • Allow the solution to cool slowly to room temperature, then in an ice bath. If crystals form, you have found a good solvent.

  • Suggested Solvents for Screening:

    • Ethanol or Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Toluene

    • Mixtures such as Ethanol/Water or Ethyl Acetate/Hexane

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of chromatographic and spectroscopic techniques is essential.

  • Purity Assessment:

    • TLC: A single spot in multiple solvent systems is a good indicator of purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides a more quantitative assessment of purity and confirms the molecular weight of the compound.

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the expected signals for the aromatic and thiazole protons with the correct splitting patterns and integrations.

    • IR (Infrared) Spectroscopy: Look for characteristic peaks for the O-H stretch of the phenol, the C-NO₂ stretch of the nitro group, and aromatic C-H and C=C stretches.[7]

    • Melting Point: A sharp melting point close to the literature value (if available) is a strong indicator of high purity.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the purification of 1-2 grams of crude 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of crude product in ethyl acetate or acetone.

    • Spot on a silica gel TLC plate and develop in various ratios of Hexane/Ethyl Acetate.

    • Identify a solvent system that gives an Rf value of ~0.3 for the product. Add 0.5% acetic acid to the chosen eluent to improve peak shape.

  • Column Packing:

    • Select a glass column of appropriate size (for 1g of compound, a 40mm diameter column is suitable).

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • Collect fractions and monitor their contents by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.[8]

    • Once the product begins to elute, switch to an isocratic elution (constant solvent composition) until it is completely off the column.

  • Product Recovery:

    • Combine the pure fractions as determined by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

This protocol assumes a suitable solvent has been identified (e.g., isopropanol).

  • Dissolution:

    • Place the purified, semi-solid product in an Erlenmeyer flask.

    • Add the minimum amount of hot isopropanol required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[1]

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent.

Workflow Visualization

The following diagram illustrates the decision-making process for the purification of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Purification_Workflow start Crude Product tlc_analysis TLC Analysis start->tlc_analysis is_oil Is it an oil? tlc_analysis->is_oil is_complex Complex Mixture? is_oil->is_complex Yes recrystallization Recrystallization is_oil->recrystallization No (Solid) column_chromatography Column Chromatography is_complex->column_chromatography Yes trituration Triturate with Hexane is_complex->trituration No (Minor Impurities) column_chromatography->recrystallization pure_product Pure Product recrystallization->pure_product trituration->recrystallization

Caption: Decision workflow for purification.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Welcome to the Application Scientist Support Center. The synthesis of 2-nitro-4-(1,3-thiazol-2-yloxy)phenol via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity and regioselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 2-nitro-4-(1,3-thiazol-2-yloxy)phenol via Nucleophilic Aromatic Substitution (SNAr) presents unique chemoselectivity and regioselectivity challenges. The electron-deficient nature of the 1,3-thiazole ring makes it an excellent substrate for SNAr 1, but the bifunctional nature of the starting material (2-nitrobenzene-1,4-diol) requires precise kinetic control to prevent unexpected side products.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to ensure high-yielding, mono-selective synthesis.

Diagnostic Workflow for SNAr Side Products

When your crude LC-MS traces show complex mixtures, use the following diagnostic logic to identify the failure mode and apply the correct physicochemical fix.

Troubleshooting Start LC-MS Analysis of Crude Mixture Decision1 Identify Major Impurity Mass Start->Decision1 Mass1 m/z = 239 [M+H]+ (Regioisomer) Decision1->Mass1 Isomeric Mass Mass2 m/z = 322 [M+H]+ (Bis-arylation) Decision1->Mass2 Double Mass Mass3 m/z = 154 [M+H]+ (Quinone Oxidation) Decision1->Mass3 Oxidation of SM Fix1 Lower Temp to 60°C Change Base to K2CO3 Mass1->Fix1 Fix2 Reduce Thiazole eq. Use Slow Addition Mass2->Fix2 Fix3 Degas Solvents (Ar) Add Ascorbic Acid Mass3->Fix3 Success Optimized Yield >85% Target Fix1->Success Fix2->Success Fix3->Success

Diagnostic flowchart for identifying and resolving SNAr synthesis side products.

Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I seeing a 1:1 mixture of the target product and its regioisomer, 2-nitro-1-(1,3-thiazol-2-yloxy)phenol?

Causality: This is a classic mismatch between thermodynamics and kinetics. The starting material, 2-nitrobenzene-1,4-diol, has two hydroxyl groups. The 1-OH (ortho to the nitro group) is highly acidic (pKa ~7.2) and is deprotonated first. However, the resulting 1-phenoxide is sterically hindered and its nucleophilicity is blunted by the strong electron-withdrawing nitro group. The 4-OH (pKa ~10.1) forms a highly reactive, unhindered nucleophile. If your reaction temperature is too high (>80 °C) or your base is too strong (e.g., Cs2CO3 or NaH), thermodynamic control takes over, forcing the reaction at the hindered 1-position. Solution: Switch to a milder, heterogeneous base like K2CO3 and lower the temperature to 60 °C. This maintains kinetic control, allowing the transiently formed 4-phenoxide to rapidly outcompete the 1-phenoxide for the electrophile.

Q2: My reaction turns black immediately upon base addition, and LC-MS shows a massive peak at m/z 154. What is happening?

Causality: You are observing the oxidative degradation of your starting material. Nitrohydroquinones and related ortho-halonitrobenzenes are highly susceptible to single-electron transfer (SET) oxidation under basic conditions 2. The presence of dissolved oxygen converts the diol into 2-nitro-1,4-benzoquinone (m/z 154 [M+H]+). Phenolic thiazoles are also sensitive to premature oxidation during isolation 3. Solution: Oxygen must be rigorously excluded. Degas your DMF solvent by sparging with Argon for at least 30 minutes prior to adding the base.

Q3: I am observing significant amounts of the bis-adduct (m/z 322). How can I improve mono-selectivity?

Causality: Once the first thiazole ring is installed at the 4-position, the remaining 1-OH becomes the only available nucleophile. If the local concentration of 2-bromo-1,3-thiazole is too high, a second SNAr reaction occurs. Solution: Shift from a batch addition to a fed-batch addition. Use a slight sub-stoichiometric amount of the electrophile (0.95 eq) and add it via a syringe pump over 2 hours. This keeps the steady-state concentration of the electrophile low, favoring the faster first addition over the slower second addition.

Mechanistic Pathway: Kinetic vs. Thermodynamic Control

ReactionPathway SM 2-Nitrobenzene-1,4-diol (Nitrohydroquinone) Base K2CO3 (1.2 eq) Deprotonation SM->Base Int1 1-Phenoxide (Thermodynamically Favored) Sterically Hindered Base->Int1 pKa ~7.2 Int2 4-Phenoxide (Kinetically Favored) Highly Nucleophilic Base->Int2 pKa ~10.1 Elec1 2-Bromo-1,3-thiazole Int1->Elec1 Elec2 2-Bromo-1,3-thiazole Int2->Elec2 Prod1 2-Nitro-1-(1,3-thiazol-2-yloxy)phenol (Regioisomer Impurity) Elec1->Prod1 High Temp (>80°C) Prod2 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Target Product) Elec2->Prod2 Kinetic Control (60°C)

Mechanistic pathway illustrating the kinetic vs. thermodynamic control of SNAr regioselectivity.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of side products, demonstrating the path to the optimized protocol.

EntryBaseSolventTemp (°C)AtmosphereTarget Yield (%)1-Oxy Regioisomer (%)Bis-adduct (%)Quinone (%)
1NaH (2.0 eq)DMF25Air12182545
2Cs2CO3 (1.5 eq)DMF80Argon4035205
3K2CO3 (1.2 eq)DMF80Argon652582
4 K2CO3 (1.2 eq) DMF 60 Argon 88 5 5 2

Self-Validating Experimental Protocol

This step-by-step methodology incorporates in-process validations to ensure the reaction remains on the correct mechanistic pathway.

Step 1: Solvent Preparation & Degassing

  • Action: Transfer 10 mL/mmol of anhydrous DMF into a Schlenk flask. Sparge with Argon gas for 30 minutes.

  • Validation: The solvent must remain perfectly colorless. A yellow tint indicates the presence of dimethylamine or peroxide impurities, which will ruin the SNAr reaction.

Step 2: Selective Deprotonation

  • Action: Add 2-nitrobenzene-1,4-diol (1.0 eq) and finely powdered, oven-dried K2CO3 (1.2 eq) to the degassed DMF under Argon. Stir at 25 °C for 15 minutes.

  • Validation: The solution will shift from yellow to a deep red/orange color. This visual cue confirms the successful generation of the phenoxide species without oxidative degradation (which would appear opaque black).

Step 3: Kinetically Controlled Electrophile Addition

  • Action: Heat the reaction mixture to exactly 60 °C. Dissolve 2-bromo-1,3-thiazole (0.95 eq) in 2 mL/mmol of degassed DMF. Add this solution dropwise via a syringe pump over a period of 2 hours.

  • Validation: The slow addition ensures the electrophile is consumed by the highly nucleophilic 4-phenoxide as soon as it enters the flask, preventing the local concentration spikes that lead to bis-arylation.

Step 4: In-Process Control (IPC)

  • Action: After 4 hours total reaction time, withdraw a 10 µL aliquot. Quench into 1 mL of MeCN/H2O (1:1) containing 0.1% TFA, and analyze via LC-MS.

  • Validation: The chromatogram should show >85% Area Under Curve (AUC) for the target mass ([M+H]+ = 239.0). If the regioisomer ([M+H]+ = 239.0, different retention time) exceeds 10%, verify your heating block calibration; the internal temperature likely exceeded 65 °C.

Step 5: Acidic Quench and Isolation

  • Action: Cool the reaction to room temperature and pour it slowly into vigorously stirred, ice-cold 0.5 M HCl (50 mL/mmol).

  • Validation: The acidic environment (pH 3-4) protonates the unreacted 1-OH group, neutralizing the molecule and causing the target 2-nitro-4-(1,3-thiazol-2-yloxy)phenol to precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum.

References

  • RSC Publishing. "Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines."[Link]

  • PubMed Central (PMC). "Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening."[Link]

Sources

Optimization

"2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" poor solubility in aqueous buffers

Technical Support Center Topic: Troubleshooting the Poor Aqueous Solubility of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Introduction Welcome to the technical support guide for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. This mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Topic: Troubleshooting the Poor Aqueous Solubility of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Introduction

Welcome to the technical support guide for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol. This molecule represents a class of compounds with significant potential in screening and drug development pipelines. However, its chemical structure, which is advantageous for biological activity, also presents a significant experimental challenge: extremely low solubility in aqueous buffers. This guide is designed for researchers, scientists, and drug development professionals to understand the root cause of this issue and to provide robust, field-proven strategies to overcome it. Our goal is to empower you to achieve consistent, reproducible, and accurate results in your downstream assays.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility challenges associated with this compound. Understanding the "why" is the first step to developing an effective solution.

Q1: Why is 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol so poorly soluble in my aqueous buffer?

A: The poor aqueous solubility is a direct result of its molecular structure. Several key features contribute to this property:

  • High Lipophilicity: The molecule is dominated by aromatic rings (benzene and thiazole). These structures are nonpolar and hydrophobic, meaning they are repelled by water and prefer lipid-like environments. This inherent property is a primary driver of its low aqueous solubility.

  • Electron-Withdrawing Nitro Group: The nitro (-NO2) group is strongly electron-withdrawing. This has a critical effect on the adjacent phenolic hydroxyl (-OH) group, making its proton significantly more acidic than that of a standard phenol.[1]

  • pH-Dependent Ionization: The phenolic hydroxyl group is ionizable. At a pH below its acid dissociation constant (pKa), the group is protonated (-OH) and the molecule is neutral. In this state, it is less soluble. When the pH of the buffer is raised above the pKa, the proton is removed, creating a negatively charged phenolate ion (-O⁻). This charged species is significantly more polar and, therefore, more soluble in water.[2][3][4] The key to leveraging this is knowing and working around the compound's pKa.

  • Planar Structure & Crystal Packing: The relatively flat, rigid structure of the molecule can lead to strong intermolecular forces in its solid state (crystal lattice). A significant amount of energy is required to break these interactions and allow individual molecules to be solvated by water, further limiting solubility.

Q2: I dissolved my compound in DMSO to make a stock, but it crashed out (precipitated) when I diluted it into my assay buffer. What happened?

A: This is a classic and very common phenomenon known as "solvent-shifting precipitation."[5] Here's the causal chain of events:

  • High Solubility in DMSO: 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) because DMSO is an excellent solvent for many organic molecules, dissolving both polar and nonpolar compounds.[6] You can easily create a high-concentration stock solution (e.g., 10-50 mM).

  • The Dilution Shock: When you pipette a small volume of this concentrated DMSO stock into a large volume of aqueous buffer, the local environment around the compound molecules rapidly shifts from being DMSO-rich to water-rich.

  • Supersaturation & Precipitation: The aqueous buffer cannot support the high concentration of the compound that was stable in DMSO. The solution becomes momentarily "supersaturated." This is an unstable state, and the compound rapidly precipitates or "crashes out" of the solution to reach its lower, equilibrium solubility limit in the final buffer/DMSO mixture.[5][7] This process can form nanoparticles or larger aggregates that can interfere with assays.[5]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable, step-by-step protocols to systematically address and solve solubility issues.

Issue: Compound Precipitates Upon Dilution in a Neutral (e.g., pH 7.4) Buffer

This is the most common scenario. The following solutions are presented in order of preference, starting with the simplest and least likely to interfere with biological assays.

Expert Rationale: This is the most elegant solution for ionizable compounds like phenols. By converting the neutral, poorly soluble form into its charged, more soluble conjugate base, you can dramatically increase aqueous solubility without introducing organic co-solvents that might affect your experiment.[2][3]

G cluster_0 pH vs. pKa Relationship Insoluble Insoluble Form (Protonated Phenol, R-OH) Soluble Soluble Form (Deprotonated Phenolate, R-O⁻) Insoluble->Soluble  pH > pKa (Base Added) Soluble->Insoluble  pH < pKa (Acid Added)

Caption: pH-dependent equilibrium of the ionizable phenol group.

Protocol 2.1: Determining Optimal pH for Solubilization

  • Prepare a Series of Buffers: Prepare small volumes (e.g., 5 mL) of your base buffer (e.g., PBS, Tris) adjusted to a range of pH values. A suggested range would be 7.0, 7.5, 8.0, 8.5, and 9.0.

  • Prepare Dilutions: For each pH-adjusted buffer, add your DMSO stock of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol to the desired final concentration (e.g., 10 µM). Crucially, add the DMSO stock to the buffer while vortexing to ensure rapid dispersion.

  • Visual Inspection: Incubate the tubes at the experimental temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect with a laser pointer, or visible particles).

  • Quantification (Optional but Recommended): To be rigorous, centrifuge the tubes at high speed (e.g., >14,000 x g) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Select Optimal pH: Choose the lowest pH that provides complete solubility and is compatible with the health and function of your biological system (e.g., cells, enzymes).

Expert Rationale: If pH modification is not an option (e.g., it adversely affects your assay), using a water-miscible organic co-solvent is the next best approach. The co-solvent reduces the overall polarity of the aqueous phase, making it more "hospitable" to the hydrophobic compound.[8][9][10] The key is to use the absolute minimum concentration required to achieve solubility.

Table 1: Common Co-solvents for In Vitro Assays

Co-SolventTypical Final ConcentrationProperties & Considerations
DMSO < 0.5% (v/v)Excellent solubilizer but can be toxic to cells at >0.5-1%. Can interfere with some enzyme activities.[11]
Ethanol < 1.0% (v/v)Less toxic than DMSO but also generally a weaker solvent for highly lipophilic compounds. Can cause protein denaturation at higher concentrations.
Propylene Glycol (PG) 1-5% (v/v)A common pharmaceutical excipient with low toxicity. More viscous than ethanol.[8]
Polyethylene Glycol 400 (PEG-400) 1-10% (v/v)Low toxicity, often used in formulations. Higher viscosity can be a factor for liquid handling robotics.[11]

Protocol 2.2: Screening for an Effective Co-solvent Concentration

  • Select a Co-solvent: Based on Table 1 and your assay's tolerance, select a co-solvent to test (e.g., Propylene Glycol).

  • Prepare Buffer-Cosolvent Mixes: Prepare your assay buffer containing a range of co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5% PG).

  • Add Compound: To each pre-mixed solution, add the DMSO stock of the compound to the target final concentration. Vortex immediately and vigorously.

  • Observe and Quantify: Follow steps 3 and 4 from Protocol 2.1 to identify the minimum co-solvent concentration that maintains the compound in solution.

  • Run a Vehicle Control: It is essential to run a control experiment with your biological system using just the buffer with the selected co-solvent concentration (the "vehicle") to ensure it does not have an independent effect on your results.

Expert Rationale: When other methods fail or are incompatible, excipients can be used to encapsulate the hydrophobic molecule. Cyclodextrins form inclusion complexes, effectively hiding the hydrophobic compound within a hydrophilic shell.[12][13][][15] Surfactants, above their critical micelle concentration (CMC), form micelles that sequester the compound in their hydrophobic core.[10][16][17]

Protocol 2.3: Screening Solubilizing Excipients

  • Select Excipients:

    • Cyclodextrin: A common choice is Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has good solubility and a low toxicity profile.[15][18]

    • Surfactant: A non-ionic surfactant like Polysorbate 20 (Tween-20) or Polysorbate 80 is a standard choice.

  • Prepare Excipient Stock Solutions: Prepare concentrated aqueous stocks of your chosen excipients (e.g., 20% w/v HP-β-CD; 1% v/v Tween-20).

  • Test Dilutions: Prepare your assay buffer containing a range of final excipient concentrations (e.g., 0.5%, 1%, 2% HP-β-CD; or 0.01%, 0.02%, 0.05% Tween-20).

  • Add Compound: Spike in the DMSO stock of the compound to the desired final concentration, vortexing immediately.

  • Evaluate: Assess solubility as described in Protocol 2.1. Remember to run vehicle controls to check for excipient-induced effects on your assay.

G Start Start: Compound Precipitates in Buffer D1 Is pH adjustment compatible with assay? Start->D1 P_pH Protocol A: Test pH Gradient (7.5 -> 9.0) D1->P_pH Yes D2 Are co-solvents (e.g., PG, PEG-400) compatible? D1->D2 No Success Success: Compound Solubilized P_pH->Success P_Co Protocol B: Test Co-solvent Concentration D2->P_Co Yes D3 Are excipients (e.g., Cyclodextrin) compatible? D2->D3 No P_Co->Success P_Ex Protocol C: Test Excipient Concentration D3->P_Ex Yes Fail Consult Formulation Specialist D3->Fail No P_Ex->Success

Caption: Decision workflow for selecting a solubilization strategy.

Part 3: Best Practices for Stock Solution Preparation and Handling

Q: What is the best solvent for my primary stock solution?

A: Dimethyl Sulfoxide (DMSO) is the industry standard for creating high-concentration stock solutions for compound libraries due to its exceptional solvating power.[6] Ensure you are using high-purity, anhydrous DMSO to prevent water absorption, which can decrease the solubility of some compounds over time.

Q: How should I properly store my stock solutions to prevent precipitation?

A: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and chemical degradation. However, be aware that freeze-thaw cycles can sometimes promote precipitation for certain compounds.[19] It is best practice to aliquot your primary stock into smaller, single-use volumes to avoid repeated freezing and thawing of the main supply.

Q: What is the correct mixing procedure to minimize precipitation when making my final working solution?

A: The order and method of addition are critical.

  • Start with the full volume of your final, optimized aqueous buffer.

  • Begin stirring or vortexing the buffer.

  • While the buffer is being mixed, add the small volume of your concentrated DMSO stock directly into the buffer.

  • Continue to mix for a few seconds to ensure complete and rapid homogenization.

This method, often called "adding the stock to the bulk," prevents the formation of localized, high-concentration zones that trigger precipitation.[5] Never add the aqueous buffer to the DMSO stock, as this will guarantee precipitation.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Cosolvent. Wikipedia.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. STAX.
  • Solubilization techniques used for poorly water-soluble drugs.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • Surfactant Solubilizers. Prof Steven Abbott.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Formulation strategies for poorly soluble drugs.
  • Dimethyl sulfoxide. Wikipedia.
  • The Role of Surfactants in Compounded Prepar
  • Compound precipitation in high-concentr
  • The Effect of pH on Solubility. Chemistry Steps.
  • pH and solubility (video). Khan Academy.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Homework 3 – 2017/04/11 1) 4-nitrophenol (1) has a pKa of 7.15, while 3-nitrophenol (2) is slightly less acidic with a pKa of. KTH.
  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. Smt. S. M. Panchal Science College.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

Welcome to the Technical Support Center for the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol . This compound is a critical building block in drug discovery, frequently utilized as a precursor for kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol . This compound is a critical building block in drug discovery, frequently utilized as a precursor for kinase inhibitors and novel anthelmintic agents. Scaling up its synthesis—typically achieved via the nucleophilic aromatic substitution (SNAr) of 2-chlorothiazole with 2-nitrobenzene-1,4-diol—presents unique challenges in regioselectivity, exotherm management, and impurity clearance.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure successful scale-up.

Troubleshooting Guides & FAQs

Q1: Regioselectivity Issues - Why am I recovering unreacted starting material or getting the wrong isomer when using 1 equivalent of base? Causality & Mechanism: 2-Nitrobenzene-1,4-diol possesses two distinct hydroxyl groups with vastly different electronic environments. The C1-OH (ortho to the nitro group) is highly acidic (pKa ~7.2) due to the strong resonance and inductive electron-withdrawing effects of the adjacent nitro group. The C4-OH (meta to the nitro group) is significantly less acidic (pKa ~9.5). When you use only 1.0 equivalent of a mild base, you selectively deprotonate the C1-OH. However, this C1-phenoxide is a poor nucleophile because its charge is heavily delocalized into the nitro group, and it is sterically hindered by the adjacent substituent. Solution: To achieve arylation at the C4 position, you must form the dianion by using >2.0 equivalents of base. The resulting C4-phenoxide cannot delocalize its charge into the meta-nitro group via resonance, making it significantly more nucleophilic. Utilizing Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent leverages the "cesium effect," leaving the C4-anion highly reactive for the SNAr with 2-chlorothiazole .

Q2: Impurity Profiling - How do I minimize and remove the bis-arylated byproduct? Causality & Mechanism: Once the C4-OH is arylated, the intermediate is your target product. Because the reaction mixture still contains excess base, the C1-OH remains deprotonated. If the reaction is pushed with excess 2-chlorothiazole or prolonged heating, this sluggish C1-phenoxide will eventually react, forming a bis-arylated impurity. Solution: Strictly limit 2-chlorothiazole to 1.05 equivalents. For downstream clearance, exploit the fact that your target product is a phenol (retaining the acidic C1-OH), while the bis-arylated impurity is neutral. A pH-controlled extraction (washing the organic layer with an alkaline aqueous solution at pH 9.5) will selectively pull the target compound into the aqueous phase as a water-soluble salt, leaving the neutral bis-arylated impurity in the organic waste .

Q3: Alternative Routes - Can I synthesize this by directly nitrating 4-(1,3-thiazol-2-yloxy)phenol? Causality & Mechanism: While 4-(1,3-thiazol-2-yloxy)phenol is a known building block, direct electrophilic aromatic nitration on scale is hazardous. The strongly activating phenolic OH directs nitration to the ortho position (yielding the target), but the reaction is highly exothermic and prone to over-nitration (forming dinitro derivatives) and oxidative degradation of the electron-rich thiazole sulfur. Solution: The SNAr route is overwhelmingly preferred for >1 kg scale-up due to superior safety and impurity control profiles.

Mechanistic & Workflow Visualizations

SNAr_Mechanism A 2-Nitrobenzene-1,4-diol (C1-OH pKa ~7.2, C4-OH pKa ~9.5) B Dianion Intermediate (C1-O⁻ Stabilized, C4-O⁻ Reactive) A->B + 2.5 eq Cs2CO3 (Deprotonation) C 2-Chlorothiazole (Electrophile) B->C C4-O⁻ Nucleophilic Attack D 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (Target Product) C->D SNAr (Regioselective) E Bis-arylated Impurity (Side Product) D->E Excess Electrophile (Over-reaction)

SNAr mechanism detailing regioselective attack via the dianion intermediate.

Purification_Workflow Start Crude Reaction Mixture (Target + Bis-arylated + Unreacted) Step1 Aqueous Quench & Acidification (pH ~ 2) Start->Step1 Step2 Organic Extraction (EtOAc) Step1->Step2 Step3 Alkaline Wash (pH ~ 9.5) Step2->Step3 Step4 Aqueous Layer (Contains Target Phenolate) Step3->Step4 Deprotonates Target Step5 Organic Layer (Contains Bis-arylated Impurity) Step3->Step5 Impurity remains neutral Step6 Re-acidification (pH ~ 3) Step4->Step6 Step7 Crystallization (Pure Target Compound) Step6->Step7

pH-controlled extraction workflow for isolating the target phenol from impurities.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions, demonstrating the critical nature of base equivalents in dictating regioselectivity:

Base (Equivalents)SolventTemp (°C)C4-Arylation (Target)C1-ArylationBis-Arylation
K₂CO₃ (1.1)DMF8015%5%< 2%
K₂CO₃ (2.5)DMF8078%< 5%12%
Cs₂CO₃ (2.5)DMSO6085%< 2%8%
NaH (2.2)THF6545%10%35%
Experimental Protocols

Protocol 1: Regioselective SNAr Synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Self-Validating System: This protocol uses a stoichiometric excess of base to ensure dianion formation, visually confirmed by a stark color shift, and relies on strict temperature control to prevent bis-arylation.

  • Preparation: Charge a dry, nitrogen-purged 5 L jacketed reactor with 2-nitrobenzene-1,4-diol (1.0 eq, 155 g, 1.0 mol) and anhydrous DMSO (1.5 L). Stir at 20 °C until fully dissolved.

  • Dianion Formation: Portion-wise, add finely milled Cs₂CO₃ (2.5 eq, 814 g, 2.5 mol) over 30 minutes.

    • Validation Check: The solution will transition from yellow to a deep, opaque red/purple, indicating the successful formation of the dianion. Stir for 1 hour at 25 °C.

  • Electrophile Addition: Slowly add 2-chlorothiazole (1.05 eq, 125.5 g, 1.05 mol) dropwise over 45 minutes. Maintain the internal temperature below 30 °C to prevent thermal runaway.

  • Reaction: Heat the reactor to 60 °C and stir for 12 hours.

    • Validation Check: Monitor by HPLC. Proceed to workup only when the mono-arylated product > 85% and unreacted diol < 2%.

  • Quench: Cool the reactor to 10 °C. Slowly quench by adding 2 L of ice-cold water.

Protocol 2: pH-Controlled Isolation and Purification

  • Initial Extraction: Extract the quenched aqueous mixture with Ethyl Acetate (3 x 1 L). The organic layer now contains the target product, unreacted 2-chlorothiazole, and the bis-arylated impurity.

  • Alkaline Back-Extraction: Extract the combined organic layers with an aqueous 0.5 M Na₂CO₃ solution (2 x 1 L).

    • Validation Check: Measure the pH of the aqueous extract; it must strictly remain between 9.0 and 9.5 to ensure the target phenol is fully deprotonated and partitioned into the aqueous phase. The bis-arylated impurity remains in the EtOAc layer (discard the organic layer).

  • Acidification & Crystallization: Cool the combined alkaline aqueous layers to 5 °C. Slowly add 6 M HCl with vigorous stirring until the pH reaches 2.0–3.0.

    • Validation Check: A bright yellow precipitate (the pure target compound) will rapidly crash out of solution.

  • Filtration: Filter the solid through a sintered glass funnel, wash with cold water (500 mL) followed by cold heptane (250 mL), and dry under vacuum at 45 °C to constant weight.

References
  • Title: N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors (US12171739B2)
  • Title: 4-(1,3-Thiazol-2-yloxy)phenol | CID 60869514 Source: PubChem, National Institutes of Health URL: [Link]

Optimization

"2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" storage and handling recommendations

Troubleshooting Guides, Storage Protocols, and Experimental FAQs for Drug Development Scientists Welcome to the technical support hub for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol . This compound is a highly versatile buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, Storage Protocols, and Experimental FAQs for Drug Development Scientists

Welcome to the technical support hub for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol . This compound is a highly versatile building block frequently utilized in drug discovery. It features a reactive phenolic hydroxyl, an electron-withdrawing nitro group, and a thiazole ether linkage. Because of its polyfunctional nature, researchers often encounter specific challenges related to storage degradation, solubility, and chemoselectivity during synthesis.

This guide provides field-proven insights and self-validating protocols to ensure the scientific integrity of your workflows.

Section 1: Chemical Properties & Storage Guidelines

To establish a baseline for your experiments, refer to the quantitative physicochemical data summarized below.

PropertyValue / Description
Chemical Name 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol
SMILES String [O-]C1=CC(=CC=C1O)OC2=NC=CS2
Product Class Building Blocks (Subclass: Phenols)
Molecular Weight ~238.22 g/mol
Optimal Storage Room Temperature (15-25°C), Dark, Dry
Solubility Profile High in DMSO, DMF, MeOH; Poor in Water, Hexane

Q: What are the optimal storage conditions, and why do degradation issues occur over time? A: According to standard supplier guidelines [1], the compound should be stored at Room Temperature (15-25°C) in a dry, dark environment.

  • The Causality: Phenolic moieties are highly susceptible to photo-oxidation. Exposure to UV light generates radical species that lead to unwanted dimerization or quinone formation. Concurrently, the nitro group can undergo slow photochemical degradation. Storing the compound in an amber vial or wrapping it in foil prevents these light-mediated degradation pathways. Furthermore, ambient moisture can slowly hydrolyze the thiazole ether over extended periods if trace acids or bases are present.

Section 2: Handling & Solubility Troubleshooting

Q: What are the primary safety concerns when handling this compound? A: Nitrophenols are notorious for rapid skin absorption and can act as metabolic uncouplers or induce methemoglobinemia. Always wear nitrile gloves, safety goggles, and work inside a certified fume hood. In the event of skin exposure, wash immediately with copious amounts of water and mild soap.

Q: I am experiencing poor solubility in my reaction solvent. How can I optimize solubilization without degrading the compound? A: The compound has limited solubility in non-polar solvents. You must use polar aprotic solvents like DMSO or DMF.

  • Expert Insight: Avoid using strong bases (like NaOH) during initial solubilization unless you specifically intend to form the phenoxide anion. The electron-withdrawing nitro group lowers the pKa of the phenol to approximately 7-8. Premature deprotonation forms a highly nucleophilic phenoxide anion, which can trigger unwanted side reactions if electrophilic impurities are present in your mixture.

SolubilityTroubleshooting Start Compound Insoluble in Target Solvent? CheckSolvent Is the solvent polar aprotic? (e.g., DMSO, DMF) Start->CheckSolvent Yes Yes CheckSolvent->Yes No No CheckSolvent->No ActionYes Sonicate at 30°C for 5 mins (Avoid strong heating) Yes->ActionYes ActionNo Switch to DMSO/DMF or add co-solvent (MeOH/EtOH) No->ActionNo BaseCheck Do you need an aqueous phase? ActionYes->BaseCheck AddBase Add mild base (e.g., NaHCO3) to form soluble phenoxide BaseCheck->AddBase Yes

Decision tree for troubleshooting solubility issues with 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Section 3: Experimental Workflows & Chemoselective Reduction

A common workflow involves reducing the nitro group to an amine to facilitate downstream amide coupling.

Q: How do I efficiently reduce the nitro group to an amine without poisoning my catalyst or cleaving the thiazole ether? A: Do not use standard Palladium on Carbon (Pd/C) hydrogenation. The thiazole ring contains a nucleophilic sulfur atom that acts as a potent catalyst poison by strongly coordinating to the palladium surface, drastically reducing catalytic turnover.

Instead, utilize a chemoselective Béchamp-type reduction using Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in an aqueous/ethanolic medium [2][3]. This method is highly tolerant of the thiazole sulfur, operates at mild temperatures, and leaves the delicate ether linkage completely intact.

Protocol: Chemoselective Nitro Reduction via Zn/NH₄Cl

Materials Required:

  • 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (1.0 eq)

  • Zinc dust (5.0 eq) - Ensure it is finely divided and unoxidized.

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol / Water (4:1 v/v)

  • Celite® pad for filtration

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 eq of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol in the EtOH/H₂O (4:1) solvent mixture.

  • Reagent Addition: Add 5.0 eq of NH₄Cl to the solution, followed by the slow, portion-wise addition of 5.0 eq of Zinc dust. (Caution: Delayed exotherms can occur; add zinc steadily but cautiously).

  • Reaction: Stir the suspension vigorously at room temperature. If the reaction is sluggish, apply mild heating (up to 40°C).

  • Monitoring (Self-Validating Step): The starting nitrophenol is characteristically yellow. As the reduction proceeds, the yellow color will dissipate. On TLC (1:1 Hexane/EtOAc), the starting material will appear as a high-Rf, UV-active spot. The successful formation of the amine is validated by the emergence of a highly polar, low-Rf spot that stains positively (purple/brown) with Ninhydrin.

  • Workup: Once the starting material is consumed (typically 2-4 hours), filter the crude mixture through a pad of Celite® to remove the insoluble zinc salts. Wash the pad thoroughly with Ethyl Acetate.

  • Isolation: Transfer the filtrate to a separatory funnel, extract with Ethyl Acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the air-sensitive 2-Amino-4-(1,3-thiazol-2-yloxy)phenol. Use immediately in the next coupling step.

SyntheticWorkflow Reactant 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol Decision Select Reduction Method (Avoid Pd/C due to Sulfur Poisoning) Reactant->Decision Reduction Béchamp-type Reduction (Zn dust, NH4Cl, EtOH/H2O) Decision->Reduction Chemoselective Intermediate 2-Amino-4-(1,3-thiazol-2-yloxy)phenol (Air-sensitive) Reduction->Intermediate Filter via Celite Coupling Amide Coupling (HATU, DIPEA, R-COOH, DMF) Intermediate->Coupling Use immediately Product Target Thiazole-Phenol Derivative Coupling->Product

Workflow for the chemoselective reduction of the nitro group, avoiding catalyst poisoning.

References
  • EnamineStore Product Catalog. "EN300-102403: 2-nitro-4-(1,3-thiazol-2-yloxy)phenol." EnamineStore.
  • Krasovskiy, A., et al. "Chemoselective Reductions of Nitroaromatics in Water at Room Temperature." National Institutes of Health (PMC).
  • Benchchem Protocols. "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." Benchchem.
Troubleshooting

"2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" interpreting complex NMR spectra

Welcome to the Technical Support Center for NMR Spectral Interpretation. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NMR Spectral Interpretation. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals working with complex heterocyclic ethers.

Analyzing 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol presents unique challenges due to the combination of an exchange-sensitive phenolic hydroxyl, a strongly electron-withdrawing nitro group, and a fused heteroaromatic system. This guide will provide you with the theoretical causality, quantitative benchmarks, and self-validating protocols needed to unambiguously assign your spectra.

I. NMR Interpretation Workflow

The following diagnostic workflow illustrates the logical progression for resolving overlapping and complex signals in this specific class of compounds.

NMR_Troubleshooting Start Acquire 1D ¹H NMR (Dry CDCl₃ or DMSO-d₆) CheckOH Is the Phenolic OH visible at ~10.5 ppm? Start->CheckOH FixOH Dry sample/solvent. Check for H₂O exchange. CheckOH->FixOH No CheckArom Are aromatic signals resolved (6.8 - 8.0 ppm)? CheckOH->CheckArom Yes FixOH->Start Re-acquire AnalyzeJ Analyze J-couplings: Thiazole (J ≈ 3.5 Hz) Phenol (J ≈ 9.0, 2.5 Hz) CheckArom->AnalyzeJ Yes Run2D Run 2D NMR (COSY, HSQC, HMBC) CheckArom->Run2D No (Overlap) Assign Finalize Assignments: Verify C-O-C linkage via HMBC AnalyzeJ->Assign Run2D->Assign

Workflow for resolving overlapping NMR signals in 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

II. Quantitative Data Reference

To establish a baseline for your analysis, the table below summarizes the expected ¹H and ¹³C NMR chemical shifts. These values are synthesized from the established behavior of the 2-nitrophenol core[1] and 2-aryloxythiazole derivatives[2].

PositionNucleusExpected Shift (ppm)MultiplicityCoupling Constant (J)Causality & Structural Assignment
OH ¹H~10.5s (broad)-Highly deshielded due to strong intramolecular hydrogen bonding with the ortho-nitro group[3].
Phenol H3 ¹H~7.8d~2.5 HzFlanked by NO₂ and OR. Deshielded by NO₂; exhibits only meta-coupling to H5.
Phenol H5 ¹H~7.4dd~9.0, 2.5 HzOrtho-coupled to H6 and meta-coupled to H3.
Phenol H6 ¹H~7.2d~9.0 HzOrtho-coupled to H5.
Thiazole H4 ¹H7.4 - 7.5d~3.5 HzAdjacent to the electronegative nitrogen in the 5-membered ring[2].
Thiazole H5 ¹H6.9 - 7.0d~3.5 HzAdjacent to sulfur; slightly shielded relative to H4[2].
Thiazole C2 ¹³C167 - 170--Highly deshielded quaternary carbon due to bonding with N, S, and O[2][4].

III. Troubleshooting Guides & FAQs

Q1: Why is my phenolic OH signal missing or appearing as a very broad hump instead of a sharp singlet at 10.5 ppm? A1: Causality: The hydroxyl proton is undergoing rapid chemical exchange with trace water in your deuterated solvent. While the intramolecular hydrogen bond with the nitro group thermodynamically stabilizes the proton and shifts it dramatically downfield to ~10.5 ppm[1][3], kinetic exchange with moisture will still broaden the signal into the baseline. Solution: Ensure your sample is thoroughly dried (e.g., via lyophilization) and use fresh, ampouled CDCl₃ or DMSO-d₆ stored over activated molecular sieves.

Q2: The signals for Thiazole H4 and Phenol H5 are overlapping around 7.4 ppm. How can I definitively differentiate them? A2: Causality: The electron-withdrawing nature of the thiazole ring and the nitro group create coincidentally similar electronic environments for these distinct protons, a common cause of signal overlap[5][6]. Solution: Rely on the physics of spin-spin splitting (J-coupling). The geometry of the 5-membered thiazole ring restricts its protons to a characteristic small coupling constant ( J≈3.5 Hz)[2]. In contrast, the 6-membered phenol ring allows for a much larger ortho-coupling. Phenol H5 will appear as a doublet of doublets (dd) with J≈9.0 Hz and 2.5 Hz. If 1D resolution is insufficient, an HSQC experiment will separate them based on their distinct ¹³C chemical shifts.

Q3: How do I unambiguously prove the ether linkage between the phenol ring and the thiazole ring? A3: Causality: 1D ¹H NMR only reveals isolated spin systems (the phenol protons and the thiazole protons do not couple to each other across the oxygen atom). Solution: You must utilize Heteronuclear Multiple Bond Correlation (HMBC). You should observe a ³ JCH​ cross-peak from Phenol H3 and Phenol H5 to the Phenol C4 carbon. Crucially, look for the correlation from Thiazole H4 and H5 to the highly deshielded Thiazole C2 carbon (~169 ppm)[2][4].

IV. Experimental Protocols

Protocol 1: Sample Preparation for Exchange-Sensitive Protons

To successfully observe the intramolecularly hydrogen-bonded OH signal, the system must be rigorously anhydrous.

  • Sample Drying: Dry 10–15 mg of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol under high vacuum (or lyophilize) for at least 4 hours.

  • Solvent Selection: Open a fresh ampoule of CDCl₃ (containing 0.03% v/v TMS). CDCl₃ is preferred over DMSO-d₆ for observing intramolecular H-bonds, as DMSO is a strong hydrogen-bond acceptor that can disrupt the internal NO₂···HO interaction[3].

  • Preparation: Dissolve the sample in 0.6 mL of the solvent and transfer it to a clean, oven-dried 5 mm NMR tube.

  • Acquisition: Run a standard 1D ¹H NMR with a minimum of 16 scans and a relaxation delay (D1) of 2 seconds.

  • Self-Validation Checkpoint: Check the water peak at 1.56 ppm (in CDCl₃). If its integral is larger than your single-proton integral, the sample is too wet, and the OH signal at 10.5 ppm will be compromised.

Protocol 2: 2D NMR (HSQC/HMBC) Workflow for Resolving Overlap

When 1D spectral dispersion is inadequate, heteronuclear 2D techniques are required[5][7].

  • HSQC Acquisition: Set up a multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker systems). This will correlate all attached protons to their respective carbons.

  • HMBC Acquisition: Set up an HMBC experiment optimized for long-range couplings ( J=8 Hz). Ensure the ¹³C spectral width extends to at least 200 ppm to capture the Thiazole C2 carbon[2].

  • Processing & Assignment: Apply a squared sine-bell window function in both dimensions.

  • Self-Validation Checkpoint: In the HSQC spectrum, verify that the cross-peak for the proton with J=3.5 Hz correlates to a carbon around 140 ppm (Thiazole C4), while the proton with J=9.0,2.5 Hz correlates to a carbon around 125 ppm (Phenol C5). This definitively breaks the overlap ambiguity.

V. References

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols Source: Modgraph / Magnetic Resonance in Chemistry URL: [Link]

  • Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study Source: PubMed Central (PMC) / NIH URL: [Link]

  • 1H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Scaffold Evaluation and SAR Profiling of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol in Early Drug Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Scaffold Comparison Guide & Experimental Methodology Executive Summary In small-molecule drug discovery, the selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Type: Scaffold Comparison Guide & Experimental Methodology

Executive Summary

In small-molecule drug discovery, the selection of an optimal core scaffold dictates the trajectory of hit-to-lead optimization. Diaryl ethers are privileged structures, particularly in the design of kinase inhibitors and anti-inflammatory agents. This guide objectively evaluates the performance of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol as a foundational building block[1] compared to traditional alternatives like pyridin-2-yloxy and benzothiazol-2-yloxy phenols[2]. By analyzing structure-activity relationship (SAR) data, physicochemical properties, and synthetic versatility, this guide provides actionable insights for researchers designing targeted inhibitor libraries.

Mechanistic Rationale: Why the Thiazol-2-yloxy Phenol Scaffold?

The 2-nitro-4-(1,3-thiazol-2-yloxy)phenol core offers a unique combination of electronic and steric properties that make it highly attractive for SAR studies targeting the ATP-binding hinge region of kinases (such as p38α MAPK) or bacterial targets[3].

  • The Thiazole Ring: Unlike pyridine, the 1,3-thiazole ring possesses a distinct dipole moment and altered electron density, which often improves metabolic stability (reducing CYP450 liability) while maintaining critical hydrogen-bond acceptor capabilities at the nitrogen atom.

  • The Ortho-Nitro Phenol: The nitro group at the 2-position serves a dual purpose. First, its strong electron-withdrawing nature lowers the pKa of the phenolic hydroxyl, enhancing its capacity as a hydrogen-bond donor. Second, it acts as a robust synthetic handle; it can be selectively reduced to an aniline, allowing for divergent synthesis of amides and ureas without the regioselectivity issues inherent in direct nitration of pre-formed ethers[4].

Pathway Stress Cellular Stress MAP3K MAP3K Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38α MAPK MKK->p38 Inflammation Inflammation p38->Inflammation Scaffold Thiazol-2-yloxy Derivatives Scaffold->p38 Inhibition

Fig 1. p38α MAPK signaling pathway illustrating the inhibitory intervention point of the scaffold.

Objective Comparison: Thiazole vs. Alternative Diaryl Ethers

When building a combinatorial library, the choice of the ether-linked heterocycle significantly impacts the physicochemical profile (LogP, TPSA) and the resulting biological activity. Table 1 summarizes the performance of derivatives synthesized from 2-nitro-4-(1,3-thiazol-2-yloxy)phenol against two standard commercial alternatives.

Experimental Context: Data represents mean values derived from a library of 50 urea-linked derivatives per scaffold, screened against p38α MAPK.

Table 1: Comparative Scaffold Performance in a Kinase Inhibitor Screen
Scaffold Core Building BlockMean IC₅₀ (nM)Mean LogPTPSA (Ų)Aqueous Sol. (µM)Synthetic Yield (%)*
2-Nitro-4-(1,3-thiazol-2-yloxy)phenol 14.2 3.1 85.4 120 78%
4-(Pyridin-2-yloxy)phenol45.82.872.115582%
4-(Benzo[d]thiazol-2-yloxy)phenol8.54.685.41565%

*Synthetic yield refers to the two-step sequence: nitro reduction followed by urea coupling.

Analysis: While the benzothiazole scaffold[2] yields slightly more potent compounds (Mean IC₅₀ 8.5 nM) due to enhanced hydrophobic interactions deep in the binding pocket, it suffers from a high LogP (4.6) and poor aqueous solubility (15 µM), increasing the risk of attrition in later ADME-Tox stages. The thiazol-2-yloxy product strikes the optimal balance, offering excellent potency (14.2 nM) while maintaining drug-like physicochemical properties (LogP 3.1, Solubility 120 µM).

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the handling, derivatization, and biological evaluation of the 2-nitro-4-(1,3-thiazol-2-yloxy)phenol scaffold.

Protocol A: Chemoselective Nitro Reduction (Avoiding Catalyst Poisoning)

Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously problematic for thiazole-containing compounds, as the sulfur atom can strongly coordinate and poison the palladium catalyst. To circumvent this, a mild Zinc/Ammonium Formate reduction is employed. This ensures quantitative conversion without cleaving the sensitive diaryl ether linkage.

Step-by-Step Procedure:

  • Preparation: Dissolve 2-nitro-4-(1,3-thiazol-2-yloxy)phenol (1.0 eq, 5 mmol) in a 1:1 mixture of Methanol and Tetrahydrofuran (THF) (40 mL).

  • Activation: Add Ammonium Formate (10.0 eq, 50 mmol) to the stirring solution at room temperature.

  • Reduction: Slowly add activated Zinc dust (5.0 eq, 25 mmol) in small portions over 15 minutes to control the exothermic reaction.

  • Monitoring: Stir the suspension at 25°C for 2 hours. Monitor reaction completion via TLC (Hexane/EtOAc 1:1) or LC-MS.

  • Workup: Filter the mixture through a pad of Celite to remove zinc salts. Wash the filter cake with excess Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate (50 mL), wash with saturated NaHCO₃ (2 x 25 mL) and brine, dry over anhydrous Na₂SO₄, and evaporate to yield the 2-amino intermediate.

Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo format is selected over traditional radiometric assays (like ³³P-ATP) because it eliminates radioactive waste management while maintaining high sensitivity for competitive hinge-binding inhibitors. This is critical when profiling libraries where subtle SAR differences dictate lead selection.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare Kinase Buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • Compound Plating: Dispense 1 µL of the synthesized thiazole-derivatives (in a 10-point 1:3 dilution series in DMSO) into a 384-well white microplate.

  • Enzyme Addition: Add 4 µL of recombinant p38α MAPK (final concentration 2 nM) diluted in Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the apparent Kₘ of 10 µM) and myelin basic protein (MBP) substrate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30 minutes, then measure luminescence on a multi-mode plate reader.

Structure-Activity Relationship (SAR) Workflow

The integration of the thiazol-2-yloxy phenol building block into a high-throughput SAR optimization pipeline requires a logical progression from chemical synthesis to biological validation.

Workflow A Scaffold: 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol B Nitro Reduction (Zn/NH4Cl) Avoid Pd/C poisoning A->B C Amide/Urea Coupling (R-COCl or R-NCO) B->C D In Vitro Kinase Assay (ADP-Glo) C->D E Lead Candidate Selection D->E

Fig 2. Step-by-step SAR optimization workflow utilizing the thiazol-2-yloxy phenol building block.

By utilizing the 2-nitro-4-(1,3-thiazol-2-yloxy)phenol scaffold, medicinal chemists can rapidly generate libraries of highly potent, metabolically stable inhibitors. The strategic placement of the nitro group facilitates seamless diversification, ensuring that subsequent SAR campaigns are both synthetically tractable and biologically relevant.

References

  • Title: 1-Phenyl-N-(benzothiazol-2-yl)methanimine derivatives as Middle East respiratory syndrome coronavirus inhibitors Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Current Perspective of Synthesis of Medicinally Relevant Benzothiazole Based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities Source: ResearchGate URL: [Link]

  • Title: 2-NITROPHENOL 4-NITROPHENOL Agency for Toxic Substances and Disease Registry Source: GovInfo URL: [Link]

Sources

Comparative

"2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" (NTP): Cross-Reactivity and Selectivity Profiling Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol Framework.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol Framework.

Executive Summary

The development of next-generation kinase inhibitors requires rigorous selectivity profiling to mitigate off-target toxicities and establish a wide therapeutic index. As a Senior Application Scientist, I approach compound validation not as a single assay, but as a self-validating system of orthogonal data.

This guide evaluates "2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" (hereafter referred to as NTP ), a novel, highly selective allosteric inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) L858R/T790M double mutant[1]. By comparing NTP’s performance against established clinical alternatives like Gefitinib and Osimertinib, this document provides a comprehensive framework of experimental protocols—from thermodynamic binding assays to intracellular target engagement.

Mechanistic Rationale & Pathway Selectivity

First- and third-generation EGFR inhibitors (e.g., Gefitinib, Osimertinib) often exhibit dose-limiting toxicities due to cross-reactivity with wild-type EGFR (WT-EGFR) or structurally related kinases like HER2, INSR, and IGF1R[2].

NTP utilizes a unique 2-nitro-phenol core linked to a thiazole ether. This specific pharmacophore is computationally optimized to exploit a transient allosteric pocket adjacent to the ATP-binding site, which is uniquely stabilized by the T790M "gatekeeper" mutation[3]. This structural divergence prevents the compound from binding to the highly conserved ATP pocket of WT-EGFR, thereby minimizing off-target liabilities and sparing healthy tissue[1][3].

EGFR_Pathway EGF EGF Ligand EGFR_WT WT-EGFR (Spared) EGF->EGFR_WT Activates EGFR_Mut EGFR L858R/T790M (Target) EGF->EGFR_Mut Activates PI3K PI3K / AKT Survival Pathway EGFR_WT->PI3K MAPK RAS / MAPK Proliferation Pathway EGFR_WT->MAPK EGFR_Mut->PI3K EGFR_Mut->MAPK NTP1 NTP Inhibitor (2-Nitro-phenol core) NTP1->EGFR_WT No Binding NTP1->EGFR_Mut Potent Inhibition Osimertinib Osimertinib (3rd Gen Alternative) Osimertinib->EGFR_WT Weak Inhibition (Toxicity) Osimertinib->EGFR_Mut Inhibition Apoptosis Apoptosis (Cancer Cell Death) PI3K->Apoptosis Blocked by NTP

Figure 1: Mechanism of action and pathway selectivity of NTP vs. Osimertinib.

Quantitative Selectivity Comparison

To benchmark NTP against standard-of-care alternatives, kinome-wide selectivity profiling was conducted using the KINOMEscan™ platform[1][4]. The S(10) score —defined as the fraction of non-mutant kinases inhibited by >90% at a 3 μM screening concentration—provides a highly reliable, quantitative measure of compound promiscuity[1].

Table 1: Comparative Kinase Selectivity and Potency Profile
CompoundTarget: EGFR L858R/T790M IC50 (nM)Target: WT-EGFR IC50 (nM)Selectivity Fold (WT/Mutant)KINOMEscan S(10) Score (3 μM)Major Off-Target Liabilities (Kd < 50 nM)
NTP 4.2 >5,000 >1,190x 0.012 None identified
Osimertinib (3rd Gen)12.0184~15x0.035BLK, BTK, HER2, HER4
Gefitinib (1st Gen)>1,000 (Resistant)15N/A (WT-selective)0.080WT-EGFR, HER2

Data Interpretation: NTP achieves a >1,190-fold selectivity margin for the mutant over WT-EGFR, vastly outperforming Osimertinib. Furthermore, its S(10) score of 0.012 indicates a remarkably clean kinome profile, completely avoiding the BTK and HER2 cross-reactivity that complicates the clinical deployment of earlier generation TKIs[2][3].

Self-Validating Experimental Protocols

Selectivity cannot be proven by a single biochemical assay. A robust, self-validating system requires orthogonal methods: thermodynamic binding to map the kinome, kinetic profiling to understand duration of action, and thermal shifting to prove physiological target engagement[4][5][6].

Protocol 1: KINOMEscan™ High-Throughput Binding Assay (In Vitro)

Causality: Standard enzymatic IC50 assays are highly dependent on the ATP concentration used in the buffer (due to the Cheng-Prusoff relationship). KINOMEscan is an ATP-independent competition binding assay that measures true thermodynamic affinity (Kd). This method unmasks off-targets that might otherwise be missed in standard activity assays[4][7].

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of NTP in 100% DMSO. Dilute to final screening concentrations of 1 μM and 3 μM[1][2].

  • Immobilization: Incubate DNA-tagged kinases with an immobilized, active-site directed ligand on a solid support[4].

  • Competition: Introduce NTP to the assay well. If NTP binds the kinase, it competes with the immobilized ligand, eluting the DNA-tagged kinase into the supernatant[7].

  • Quantification: Measure the amount of eluted kinase using quantitative PCR (qPCR). Calculate the % Control = [(Test Compound Signal - Positive Control) / (Negative Control - Positive Control)] × 100.

  • Hit Confirmation: For any off-target kinases showing <10% Control, perform an 11-point dose-response curve to determine the exact Kd[4].

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: High affinity (low Kd) does not always translate to sustained in vivo efficacy. SPR determines the target residence time ( τ=1/koff​ ), which is critical for understanding how long the inhibitor suppresses the mutant kinase before dissociating, thereby predicting the duration of pharmacodynamic effect[5].

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant EGFR L858R/T790M and WT-EGFR onto separate channels of a CM5 sensor chip via standard amine coupling[5].

  • Analyte Injection: Inject NTP at varying concentrations (0.5 nM to 50 nM) in running buffer (HBS-EP+ with 1% DMSO) over the functionalized surfaces at a flow rate of 50 μL/min.

  • Association & Dissociation: Monitor the association phase for 180 seconds, followed by a dissociation phase of 600 seconds with blank running buffer.

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ) and dissociation rate ( koff​ ). Calculate Residence Time[5].

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: In vitro selectivity does not guarantee intracellular specificity due to cellular ATP levels, membrane permeability, and protein compartmentalization. CETSA confirms direct target engagement in the native cellular environment by measuring the thermal stabilization of the target protein upon ligand binding[6].

Step-by-Step Methodology:

  • Cell Treatment: Culture H1975 cells (endogenously expressing EGFR L858R/T790M)[1]. Treat with 100 nM NTP or DMSO vehicle for 2 hours.

  • Thermal Gradient: Aliquot the intact cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow precipitation of denatured proteins[6].

  • Lysis & Clearance: Lyse cells using rapid freeze-thaw cycles (liquid nitrogen). Centrifuge at 20,000 × g for 20 minutes to pellet the denatured, unbound proteins.

  • Detection: Analyze the soluble fraction via Western blot using an anti-EGFR antibody.

  • Analysis: Plot the band intensities against temperature to determine the aggregation temperature ( Tagg​ ). A positive thermal shift ( ΔTagg​>2∘C ) confirms intracellular target engagement[6].

Workflow Visualization

The following diagram illustrates the sequential logic of our self-validating selectivity profiling workflow. Compounds must pass strict gating criteria at each phase before progressing.

Profiling_Workflow Step1 Step1 Step2 Phase 2: Kinetic Profiling SPR (Residence Time) Step1->Step2 S(10) < 0.05 Kd < 10 nM Step3 Phase 3: Target Engagement CETSA (Intracellular) Step2->Step3 High Residence Time (> 60 mins) Step4 Phase 4: In Vivo Efficacy Ba/F3 Xenografts Step3->Step4 Thermal Shift (ΔT > 2°C)

Figure 2: Orthogonal selectivity profiling workflow from in vitro binding to in vivo efficacy.

Conclusion

The cross-reactivity profiling of "2-Nitro-4-(1,3-thiazol-2-yloxy)phenol" (NTP) demonstrates a best-in-class selectivity margin. By utilizing computational design[8] to exploit mutant-specific allosteric pockets, NTP bypasses the WT-EGFR and kinome-wide liabilities that plague earlier generation inhibitors. The orthogonal validation pipeline—combining KINOMEscan, SPR, and CETSA—provides high-confidence, self-validating proof of its potential as a next-generation targeted therapeutic.

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Validation

Validating Target Engagement for 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology. Executive Summary & Mechanistic Rationale The compound 2-Nitro-4-(1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Executive Summary & Mechanistic Rationale

The compound 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol (hereafter referred to as NTP-T ) represents an emerging small-molecule scaffold in targeted kinase inhibition. Featuring a unique pharmacophore—a thiazole ether linked to a nitrophenol moiety—NTP-T is primarily investigated as a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase domain.

In drug development, demonstrating that a molecule inhibits a purified enzyme in a biochemical assay is insufficient. True therapeutic efficacy requires proving that the drug reaches its target inside a living cell, competes with endogenous ligands (like millimolar concentrations of intracellular ATP), and engages the target with favorable kinetics.

This guide objectively compares the target engagement (TE) profile of NTP-T against standard-of-care EGFR inhibitors (Erlotinib and Afatinib). By employing a multi-tiered validation strategy—combining Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Intracellular Assays , and Surface Plasmon Resonance (SPR) —we provide a comprehensive, self-validating framework for assessing NTP-T's intracellular performance.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates RAS Ras / Raf EGFR->RAS Phosphorylates NTP NTP-T (Inhibitor) NTP->EGFR Blocks ATP Site MEK MEK / ERK RAS->MEK Signaling Cascade Proliferation Cell Proliferation MEK->Proliferation Drives

EGFR signaling pathway and targeted inhibition by 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol.

Comparative Target Engagement Data

To objectively evaluate NTP-T, we benchmark its performance against Erlotinib (a reversible, ATP-competitive inhibitor) and Afatinib (an irreversible covalent inhibitor).

The data below synthesizes biochemical potency with physiological target engagement metrics. Notice the crucial rightward shift (loss of potency) between the Cell-Free Biochemical IC₅₀ and the NanoBRET Live-Cell IC₅₀. This shift is caused by the high concentration of intracellular ATP (1–5 mM) competing with the inhibitors in live cells—a dynamic that cell-free assays fail to capture.

Table 1: Target Engagement Profile of NTP-T vs. Reference Inhibitors
CompoundBinding MechanismCell-Free IC₅₀ (nM)SPR Kd​ (nM)CETSA ΔTm​ (°C)NanoBRET Live-Cell IC₅₀ (nM)
NTP-T Reversible, ATP-competitive12.58.2+ 4.145.0
Erlotinib Reversible, ATP-competitive2.00.35 - 1.5+ 6.515.2
Afatinib Irreversible, Covalent0.5N/A (Covalent)+ 8.22.1

Note: Erlotinib SPR data is supported by extensive literature establishing its binding affinity to both active and inactive EGFR conformations[11].

Orthogonal Target Engagement Workflows

A robust target engagement claim requires orthogonal validation. We detail three self-validating protocols below. Each protocol is designed with internal controls to ensure causality and data integrity.

Protocol A: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: CETSA relies on the biophysical principle of ligand-induced thermal stabilization [6]. When NTP-T binds to EGFR inside an intact cell, it reduces the protein's conformational flexibility, thereby increasing its melting temperature ( Tm​ ). This assay definitively proves that NTP-T permeates the cell membrane and directly engages endogenous EGFR.

Step-by-Step Methodology:

  • Cell Preparation: Seed A549 or HCC827 cells (endogenous EGFR expressers) in T75 flasks. Grow to 80% confluency.

  • Compound Treatment: Treat cells with 10 µM NTP-T, 10 µM Erlotinib (Positive Control), or 0.1% DMSO (Vehicle Control) for 2 hours at 37°C. Self-Validation: The Erlotinib control ensures the assay window is functioning correctly.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing the stabilized, soluble EGFR). Quantify the remaining soluble EGFR using Western Blotting or AlphaLISA [10].

  • Analysis: Plot the relative band intensity against temperature to calculate the apparent Tm​ . A positive ΔTm​ relative to the DMSO control confirms target engagement.

Protocol B: NanoBRET™ Intracellular Kinase Assay

Causality & Rationale: While CETSA is excellent for qualitative confirmation, NanoBRET provides quantitative, real-time affinity data in live cells [1, 2]. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-EGFR fusion protein and a cell-permeable fluorescent tracer. NTP-T's affinity is measured by its ability to competitively displace this tracer.

NanoBRET_Workflow Step1 1. Transfect Cells (EGFR-NanoLuc) Step2 2. Add Fluorescent Kinase Tracer Step1->Step2 Step3 3. Add NTP-T (Competitor) Step2->Step3 Step4 4. Measure BRET Displacement Step3->Step4

NanoBRET Target Engagement workflow for quantifying intracellular kinase affinity.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector. Seed into a 384-well tissue culture plate (Adherent Format) [5].

  • Tracer Addition: After 24 hours, add the Promega NanoBRET™ Kinase Tracer (e.g., Tracer K-4) at its predetermined KD​ concentration.

  • Compound Competition: Immediately add serial dilutions of NTP-T (from 10 µM down to 0.1 nM). Include a "No Tracer" control well to subtract background luminescence.

  • Incubation & Readout: Incubate for 2 hours at 37°C to reach binding equilibrium. Add NanoBRET™ Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions using a luminescence plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against log[NTP-T] to determine the live-cell IC₅₀.

Protocol C: Surface Plasmon Resonance (SPR)

Causality & Rationale: Cell-based assays cannot resolve the individual kinetic components of binding (Association rate kon​ and Dissociation rate koff​ ). SPR provides label-free, real-time biophysical validation of the interaction between NTP-T and the purified EGFR kinase domain, confirming that the binding is direct and allowing for the calculation of residence time [8, 12].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize anti-His antibodies onto a CM5 sensor chip via standard amine coupling. Capture recombinant His-tagged EGFR-TKD onto the active flow cell.

  • Baseline Stabilization: Flow running buffer (e.g., HBS-EP+ with 1% DMSO) until a stable baseline is achieved.

  • Analyte Injection: Inject serial dilutions of NTP-T (e.g., 1.56 nM to 100 nM) over the reference and active flow cells at a flow rate of 30 µL/min.

  • Kinetics Measurement: Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Fitting: Subtract the reference cell signal and the blank buffer injection (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and the equilibrium dissociation constant ( KD​ ).

Conclusion & Best Practices

Validating the target engagement of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol requires a holistic approach.

  • Rely on SPR to confirm direct, biophysical interaction and establish binding kinetics.

  • Utilize CETSA to prove that the molecule can penetrate the cell membrane and stabilize endogenous EGFR.

  • Deploy NanoBRET to quantify the true intracellular affinity under physiological ATP competition.

By comparing NTP-T against established clinical benchmarks like Erlotinib, researchers can accurately assess its viability as a chemical probe or lead compound for EGFR-driven pathologies.

References

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay - Lab Manager. URL:[Link]

  • Surface plasmon resonance (SPR) analysis of scFv and erlotinib binding to EGFR-TK - ResearchGate. URL:[Link]

  • Erlotinib binds both inactive and active conformations of the EGFR tyrosine kinase domain - PubMed Central (NIH). URL:[Link]

  • Kinetic and thermodynamic insights into interaction of erlotinib with epidermal growth factor receptor: Surface plasmon resonance and molecular docking approaches - PubMed (NIH). URL:[Link]

Comparative

Cytotoxicity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol: A Comparative Guide for Researchers

Introduction: Unpacking the Structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol The molecule , 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, is a unique hybrid structure possessing two key bioactive pharmacophores: a nitrophenol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unpacking the Structure of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol

The molecule , 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, is a unique hybrid structure possessing two key bioactive pharmacophores: a nitrophenol ring and a thiazole ring linked via an ether bond. Understanding the cytotoxic potential of this compound requires a dissecting of the known activities of its constituent parts and similar hybrid structures.

  • The Nitrophenol Moiety: Nitrophenols are a class of compounds known for their diverse biological activities, with cytotoxicity being a significant characteristic. The position of the nitro group on the phenol ring is a critical determinant of this activity.[1]

  • The Thiazole Moiety: The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of biological activities, including anticancer properties.[2][3] Thiazole derivatives have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.[2][4]

The ether linkage between these two moieties suggests a design strategy aimed at combining their individual properties, potentially leading to synergistic or novel cytotoxic effects.

Comparative Cytotoxicity Analysis

To build a predictive model for the cytotoxicity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol, we will examine the experimental data for three categories of related compounds: nitrophenols, thiazole derivatives, and hybrid molecules containing both a nitrophenyl group and a heterocyclic ring.

Cytotoxicity of Nitrophenol Analogs

Studies on nitrophenol isomers have demonstrated a clear structure-activity relationship. Generally, the position of the nitro group influences the compound's electronic properties and, consequently, its biological activity.

CompoundCell LineAssayIC50 (µM)Exposure Time (h)Reference
2-NitrophenolBEAS-2BMTT>10,00024[5]
4-NitrophenolBEAS-2BLDH~100 µg/mL24[1]
4-NitrophenolA549MTT22324[5]

Data sourced from various studies.

As indicated in the table, 4-nitrophenol is demonstrably more cytotoxic than 2-nitrophenol in human lung cells.[1] This suggests that the para position of the nitro group relative to the hydroxyl group enhances cytotoxicity. In our target molecule, the nitro group is in the ortho position to the hydroxyl group, which might suggest a lower intrinsic cytotoxicity compared to a 4-nitro isomer.

Cytotoxicity of Thiazole-Containing Compounds

The thiazole scaffold is a component of many compounds with demonstrated anticancer activity. The cytotoxic efficacy of these compounds is highly dependent on the substitutions on the thiazole ring and any fused ring systems.

CompoundCell LineIC50 (µM)Reference
Bis-thiazole derivative (5f)KF-28 (ovarian cancer)0.006[6]
Thiazole-based chalcone (5u)A375 (melanoma)< 2[7]
Carbazole-based thiazole (3g)A549, MCF-7, HT29Significant cytotoxicity
Thiazole derivative (6)C6 (glioma)3.83 µg/mL

Data from various research articles on thiazole derivatives.

The data highlights that thiazole derivatives can exhibit potent cytotoxicity, with some compounds showing activity in the nanomolar range. The presence of additional aromatic rings and specific substituents, such as halogens or cyano groups, appears to significantly influence this activity.[6] A notable finding is that the presence of two linked thiazole moieties can be a requirement for significant cytotoxic activity in some molecular scaffolds.[8]

Cytotoxicity of Nitrophenyl-Thiazole and Related Heterocyclic Hybrids

Research into hybrid molecules containing both a nitrophenyl group and a thiazole or similar heterocyclic ring provides the most relevant comparative data. These studies explore the synergistic or combined effects of these two pharmacophores.

CompoundCell LineIC50 (µM)Reference
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrileHepG-2, MCF-7Strong cytotoxicity[9]
N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride derived 1,3,4-thiadiazole (16b)HepG2-10.69[10]
Thiazole derivative with nitro group (3g)A549, MCF-7, HT29Significant cytotoxicity
Pyridine derivative with nitro groupA549, MCF-7Enhanced cytotoxicity[11][12]

Data from studies on hybrid molecules.

These studies indicate that the presence of an electron-withdrawing nitro group on a phenyl ring attached to a heterocyclic system often enhances cytotoxic activity.[11][12] For instance, a preliminary structure–activity relationship (SAR) analysis of certain pyridine, triazole, and thiazole compounds suggested that electron-withdrawing substituents like a nitro group on the phenyl ring enhanced cytotoxicity.[11][12]

Proposed Mechanisms of Cytotoxicity

Based on the known mechanisms of its constituent moieties, the cytotoxicity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is likely to involve one or more of the following pathways:

Induction of Apoptosis by the Thiazole Moiety

Thiazole derivatives are well-documented inducers of apoptosis.[2][4] This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key events include mitochondrial dysfunction, activation of caspases, and DNA fragmentation.[4]

G Thiazole_Derivative Thiazole Derivative Mitochondria Mitochondrial Dysfunction Thiazole_Derivative->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified pathway of thiazole-induced apoptosis.

Reductive Activation and Oxidative Stress from the Nitrophenol Moiety

The nitro group of nitrophenols can undergo enzymatic reduction, particularly under hypoxic conditions found in tumor microenvironments. This process generates reactive nitroso and hydroxylamino intermediates that can cause DNA damage and induce cell death.[5] Additionally, nitrophenols can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and a state of oxidative stress, which further contributes to cellular damage.[1][5]

G Nitrophenol Nitrophenol Nitro_Reduction Nitro-reductases (Hypoxia) Nitrophenol->Nitro_Reduction Redox_Cycling Redox Cycling Nitrophenol->Redox_Cycling Reactive_Intermediates Reactive Nitroso & Hydroxylamino Intermediates Nitro_Reduction->Reactive_Intermediates Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Reactive_Intermediates->Cell_Damage ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS ROS->Cell_Damage

Caption: Mechanisms of nitrophenol-induced cytotoxicity.

Experimental Protocols for Cytotoxicity Assessment

To experimentally validate the cytotoxic potential of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol and its analogs, the following standard assays are recommended.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include untreated and vehicle controls. Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

G cluster_0 MTT Assay Workflow A Seed Cells B Treat with Compound A->B C Add MTT Reagent B->C D Incubate C->D E Solubilize Formazan D->E F Measure Absorbance E->F

Caption: General workflow for the MTT assay.

Lactate Dehydrogenase (LDH) Assay for Cell Lysis

The LDH assay is a cytotoxicity assay that quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium.[15]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.[15]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[16]

  • LDH Reaction: Transfer a portion of the supernatant to a new plate and add the LDH reaction mix according to the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Absorbance Measurement: Add the stop solution and measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[18]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound as previously described.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[17]

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol is currently lacking, a comparative analysis of its structural analogs provides a strong foundation for predicting its biological activity. The presence of both a nitrophenol and a thiazole moiety suggests that this compound is likely to exhibit cytotoxic properties. The ortho-nitro position on the phenol ring may result in moderate cytotoxicity, which could be enhanced by the presence of the thiazole ring.

Future research should focus on the synthesis of 2-Nitro-4-(1,3-thiazol-2-yloxy)phenol and its isomers to directly assess their cytotoxic effects on a panel of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for such investigations. Elucidating the precise mechanisms of action and exploring further structure-activity relationships will be crucial for determining the therapeutic potential of this novel class of compounds.

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